molecular formula C11H15B B1279548 2-Bromo-1,3-diethyl-5-methylbenzene CAS No. 314084-61-2

2-Bromo-1,3-diethyl-5-methylbenzene

Cat. No.: B1279548
CAS No.: 314084-61-2
M. Wt: 227.14 g/mol
InChI Key: QWIITRRSNVBPDK-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diethyl-5-methylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1,3-diethyl-5-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1,3-diethyl-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-diethyl-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-diethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIITRRSNVBPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1Br)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468889
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314084-61-2
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-4-methylphenyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIETHYL-4-METHYLPHENYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and key data associated with the preparation of 2-Bromo-1,3-diethyl-5-methylbenzene. This halogenated aromatic compound serves as a valuable intermediate in various fields of chemical research, including the development of novel pharmaceutical agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene is most effectively achieved through a two-step process. The initial step involves the formation of the precursor, 1,3-diethyl-5-methylbenzene, via a Friedel-Crafts alkylation reaction. The subsequent step is the regioselective bromination of this intermediate to yield the final product.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Electrophilic Bromination Toluene Toluene Reaction_1 Alkylation Toluene->Reaction_1 Ethylating_Agent Ethylating Agent (e.g., Bromoethane or Ethanol) Ethylating_Agent->Reaction_1 Catalyst_1 Lewis Acid or Zeolite Catalyst Catalyst_1->Reaction_1 Intermediate 1,3-diethyl-5-methylbenzene Intermediate_ref 1,3-diethyl-5-methylbenzene Reaction_1->Intermediate Brominating_Agent Brominating Agent (e.g., Br2 or NBS) Reaction_2 Bromination Brominating_Agent->Reaction_2 Catalyst_2 Lewis Acid (optional) Catalyst_2->Reaction_2 Final_Product 2-Bromo-1,3-diethyl-5-methylbenzene Intermediate_ref->Reaction_2 Reaction_2->Final_Product

Caption: Synthetic pathway for 2-Bromo-1,3-diethyl-5-methylbenzene.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Synthesis of 1,3-diethyl-5-methylbenzene (Intermediate)

The preparation of 1,3-diethyl-5-methylbenzene can be accomplished through the Friedel-Crafts alkylation of toluene. One common method involves the use of an ethylating agent such as bromoethane in the presence of a Lewis acid catalyst like aluminum chloride.[1][2] Alternatively, ethanol can be used as the ethylating agent in the presence of a solid acid catalyst like a ZSM-5 zeolite.[3]

Protocol: Friedel-Crafts Alkylation of Toluene with Bromoethane

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as carbon disulfide or nitrobenzene. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Toluene is added to the flask, and the mixture is cooled in an ice bath. Bromoethane is then added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Conditions: After the addition of bromoethane is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: The reaction is quenched by the slow addition of ice-cold water to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1,3-diethyl-5-methylbenzene.

Quantitative Data for the Synthesis of 1,3-diethyl-5-methylbenzene

ParameterValueReference
Starting MaterialToluene[2]
Ethylating AgentBromoethane[1]
CatalystAluminum Chloride (AlCl₃)[1]
SolventCarbon DisulfideN/A
Reaction Temperature0 °C to Room TemperatureN/A
Reaction Time2-4 hoursN/A
YieldModerate to GoodN/A
Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene (Final Product)

The bromination of the activated aromatic ring of 1,3-diethyl-5-methylbenzene can be achieved using various brominating agents. A common and effective method is electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4][5] Alternatively, N-bromosuccinimide (NBS) can be used, often in the presence of an acid catalyst or silica gel, for a more selective monobromination.[6][7]

Protocol: Electrophilic Bromination with Bromine and Iron(III) Bromide

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen bromide (HBr) gas. The flask is charged with 1,3-diethyl-5-methylbenzene and a catalytic amount of iron filings (which will be converted to FeBr₃ in situ). The reaction is typically carried out in a halogenated solvent like dichloromethane or in the absence of a solvent.

  • Reagent Addition: Molecular bromine (Br₂) is added dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is diluted with a suitable organic solvent and washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-Bromo-1,3-diethyl-5-methylbenzene.

Quantitative Data for the Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

ParameterValueReference
Starting Material1,3-diethyl-5-methylbenzeneN/A
Brominating AgentBromine (Br₂)[4]
CatalystIron(III) Bromide (FeBr₃)[5]
SolventDichloromethane (optional)N/A
Reaction TemperatureRoom TemperatureN/A
Reaction Time1-3 hoursN/A
YieldGood to ExcellentN/A

Note: Specific quantitative data for this particular bromination is not available in the searched literature. The table provides a general protocol based on standard aromatic bromination procedures.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of the final product, 2-Bromo-1,3-diethyl-5-methylbenzene.

PropertyValueReference
Molecular Formula C₁₁H₁₅Br[8]
Molecular Weight 227.14 g/mol [8]
Appearance Light yellow liquid[9]
Boiling Point 258.981 °C at 760 mmHg[9]
Density 1.211 g/cm³[9]
Refractive Index 1.529[9]
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature

Signaling Pathways and Experimental Workflows

The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene follows a clear logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_bromination Step 2: Bromination start_alkylation Start: Toluene, Ethylating Agent, Catalyst reaction_alkylation Friedel-Crafts Alkylation Reaction start_alkylation->reaction_alkylation workup_alkylation Aqueous Work-up and Extraction reaction_alkylation->workup_alkylation purification_alkylation Fractional Distillation workup_alkylation->purification_alkylation intermediate Intermediate: 1,3-diethyl-5-methylbenzene purification_alkylation->intermediate start_bromination Start: Intermediate, Brominating Agent, Catalyst intermediate->start_bromination reaction_bromination Electrophilic Aromatic Bromination start_bromination->reaction_bromination workup_bromination Aqueous Work-up and Extraction reaction_bromination->workup_bromination purification_bromination Vacuum Distillation or Chromatography workup_bromination->purification_bromination final_product Final Product: 2-Bromo-1,3-diethyl-5-methylbenzene purification_bromination->final_product

Caption: Detailed experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene. For precise and optimized results, it is recommended that researchers consult specific literature examples that closely match their experimental setup and scale. Further investigation into the spectroscopic characterization of the final product is also advised for unambiguous identification.

References

An In-depth Technical Guide to 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 314084-61-2

This technical guide provides a comprehensive overview of the known properties of 2-Bromo-1,3-diethyl-5-methylbenzene, a halogenated aromatic hydrocarbon. The information is compiled from various chemical suppliers and databases, offering a foundational understanding for its application in research and development, particularly as a pharmaceutical intermediate.[1][2]

Chemical and Physical Properties

2-Bromo-1,3-diethyl-5-methylbenzene is characterized as a colorless to light yellow or brown liquid.[1][3][4] Due to its hydrophobic aromatic ring and alkyl substituents, it has low solubility in water but is more soluble in organic solvents.[5] The presence of a bromine atom makes it a candidate for various chemical reactions, such as nucleophilic substitutions and coupling reactions.[5]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅Br[5][6][7]
Molecular Weight 227.14 g/mol [6]
Appearance Colorless to light yellow liquid[1][3][4][6]
Density 1.211 g/cm³[1][3]
Boiling Point 258.981 °C at 760 mmHg[1][3]
Melting Point 2 °C[6]
Flash Point 108.658 °C[1][3]
Refractive Index 1.529[1][3]
Purity ≥97% (GC)[4][6]

Identification and Nomenclature

For unambiguous identification, the following identifiers are associated with this compound.

IdentifierValueSource(s)
IUPAC Name 2-bromo-1,3-diethyl-5-methylbenzene[7][8]
CAS Number 314084-61-2[1][3][5][6][8]
InChI 1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3[5][7][8]
InChIKey QWIITRRSNVBPDK-UHFFFAOYSA-N[5][7][8]
SMILES CCC1=C(Br)C(=CC(=C1)C)CC[5][7]
Synonyms 1-bromo-2,6-diethyl-4-methylbenzene, 2,6-Et2-4-MeC6H2Br, 2,6-diethyl-4-methyl-bromobenzene, 2,6-Diethyl-4-methyl-1-bromobenzene[1][3][5][7]

Safety and Handling

This compound is classified with a "Warning" signal word.[6][8] The following tables summarize the associated hazard and precautionary statements.

Hazard Statements:

CodeDescriptionSource(s)
H302Harmful if swallowed[8]
H315Causes skin irritation[6][8]
H317May cause an allergic skin reaction[8]
H319Causes serious eye irritation[6][8]
H335May cause respiratory irritation[6][8]
H400Very toxic to aquatic life[8]
H410Very toxic to aquatic life with long lasting effects[8]

Precautionary Statements:

CodeDescriptionSource(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray[6][8]
P264Wash skin thoroughly after handling[6][8]
P270Do not eat, drink or smoke when using this product[8]
P271Use only outdoors or in a well-ventilated area[6][8]
P272Contaminated work clothing should not be allowed out of the workplace[8]
P273Avoid release to the environment[8]
P280Wear protective gloves/protective clothing/eye protection/face protection[6][8]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[8]
P302+P352IF ON SKIN: Wash with plenty of soap and water[6][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[6][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][8]
P312Call a POISON CENTER/doctor if you feel unwell[6][8]
P330Rinse mouth[8]
P332+P313If skin irritation occurs: Get medical advice/attention[6][8]
P333+P313If skin irritation or rash occurs: Get medical advice/attention[8]
P337+P313If eye irritation persists: Get medical advice/attention[6][8]
P362Take off contaminated clothing and wash before reuse[6][8]
P391Collect spillage[8]
P403+P233Store in a well-ventilated place. Keep container tightly closed[6][8]
P405Store locked up[6][8]
P501Dispose of contents/container to an approved waste disposal plant[6][8]

Storage and Stability: Store at room temperature in a well-ventilated place.[6][8] The compound is stable under recommended storage temperatures and pressures.[6] Incompatible materials include strong oxidizing agents.[6] Hazardous decomposition products include carbon oxides and hydrogen bromide.[6]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, or specific analytical methods for 2-Bromo-1,3-diethyl-5-methylbenzene are not readily found in the surveyed literature. As a commercially available research chemical and pharmaceutical intermediate, specific synthesis and quality control protocols are likely to be proprietary to the manufacturers.

Potential Research Applications Workflow

Given its structure as a brominated aromatic compound, 2-Bromo-1,3-diethyl-5-methylbenzene serves as a versatile intermediate in organic synthesis. The following diagram illustrates a generalized workflow for its potential use in research and drug development.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Intermediate Product cluster_3 Further Development start 2-Bromo-1,3-diethyl-5-methylbenzene (CAS 314084-61-2) reaction Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) or Nucleophilic Substitution start->reaction Reactants, Catalyst intermediate Functionalized Diethyl-methylbenzene Derivative reaction->intermediate New C-C or C-X bond formation purification Purification (e.g., Chromatography, Recrystallization) intermediate->purification analysis Structural Analysis (e.g., NMR, MS, IR) purification->analysis screening Biological Activity Screening analysis->screening

Caption: Generalized workflow for the use of 2-Bromo-1,3-diethyl-5-methylbenzene in synthesis.

Signaling Pathways

There is currently no publicly available information detailing the involvement of 2-Bromo-1,3-diethyl-5-methylbenzene in any specific biological signaling pathways. Its primary documented application is as a chemical intermediate for research and development purposes.[1][5]

References

physical and chemical properties of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1,3-diethyl-5-methylbenzene (CAS No. 314084-61-2). It includes key data, detailed experimental protocols for its synthesis and potential reactions, and an analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who are utilizing this versatile chemical intermediate.

Core Properties and Data

2-Bromo-1,3-diethyl-5-methylbenzene is a substituted aromatic hydrocarbon that serves as a key building block in organic synthesis. Its physical and chemical characteristics are summarized below.

Physical Properties

The physical properties of 2-Bromo-1,3-diethyl-5-methylbenzene are presented in the following table for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅Br[1][2][3]
Molecular Weight 227.14 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 259 °C
Melting Point 2 °C[5]
Density 1.211 g/cm³[3]
Refractive Index 1.529[3]
Flash Point 109 °C
Solubility Insoluble in water; soluble in organic solvents such as chloroform and ethyl acetate.[4]
Chemical Properties and Safety

This compound exhibits chemical properties typical of a brominated aromatic hydrocarbon and is stable under normal conditions.

PropertyDescriptionReference(s)
Chemical Stability Stable under recommended storage conditions.[5]
Reactivity The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Grignard) and nucleophilic aromatic substitutions.[5][6][7]
Incompatible Materials Strong oxidizing agents.[5]
Hazardous Decomposition Upon combustion, may produce carbon oxides and hydrogen bromide.[5]

Synthesis and Experimental Protocols

While specific detailed protocols for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene are not widely published, a plausible and common method is the Sandmeyer reaction, starting from 2,6-diethyl-4-methylaniline.[8][9][10]

Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene via Sandmeyer Reaction

This protocol describes the conversion of 2,6-diethyl-4-methylaniline to the target compound.

Step 1: Diazotization of 2,6-diethyl-4-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diethyl-4-methylaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, 3 equivalents).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).

  • Cool the CuBr solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with 1 M NaOH solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Bromo-1,3-diethyl-5-methylbenzene by vacuum distillation to yield the final product.

G cluster_synthesis Synthesis Workflow 2,6-diethyl-4-methylaniline 2,6-diethyl-4-methylaniline Diazonium Salt Diazonium Salt 2,6-diethyl-4-methylaniline->Diazonium Salt 1. NaNO₂, HBr 2. 0-5 °C 2-Bromo-1,3-diethyl-5-methylbenzene 2-Bromo-1,3-diethyl-5-methylbenzene Diazonium Salt->2-Bromo-1,3-diethyl-5-methylbenzene 1. CuBr, HBr 2. Heat

Caption: Synthetic pathway for 2-Bromo-1,3-diethyl-5-methylbenzene.

Chemical Reactivity and Applications

As a brominated aromatic compound, 2-Bromo-1,3-diethyl-5-methylbenzene is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[11][12] Its reactivity is primarily centered around the carbon-bromine bond.

Suzuki Cross-Coupling Reaction

A common application of aryl bromides is the palladium-catalyzed Suzuki cross-coupling reaction to form carbon-carbon bonds.[7][13][14]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • To a reaction vessel, add 2-Bromo-1,3-diethyl-5-methylbenzene (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 90-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting biaryl product by column chromatography on silica gel.

G cluster_reaction Suzuki Coupling Workflow 2-Bromo-1,3-diethyl-5-methylbenzene 2-Bromo-1,3-diethyl-5-methylbenzene Coupled Product Coupled Product 2-Bromo-1,3-diethyl-5-methylbenzene->Coupled Product Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Coupled Product Catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/Water, Heat Catalyst->Coupled Product

Caption: Workflow for a Suzuki cross-coupling reaction.

Spectroscopic Analysis

The structural characterization of 2-Bromo-1,3-diethyl-5-methylbenzene can be achieved through various spectroscopic techniques. Predicted spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2s2HAromatic C-H
~2.6q4H-CH₂- (ethyl)
~2.3s3H-CH₃ (methyl)
~1.2t6H-CH₃ (ethyl)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~140-145Aromatic C-Et
~135-140Aromatic C-Me
~125-130Aromatic C-H
~120-125Aromatic C-Br
~25-30-CH₂- (ethyl)
~20-25-CH₃ (methyl)
~10-15-CH₃ (ethyl)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and alkyl groups.[15][16][17]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch
1600-1585Medium-StrongAromatic C=C stretch
1500-1400Medium-StrongAromatic C=C stretch
1100-1000MediumC-Br stretch
900-675StrongAromatic C-H out-of-plane bend
Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.[18][19][20]

m/zRelative IntensityAssignment
226/228HighMolecular ion (M⁺, M⁺+2 due to Br isotopes)
211/213Medium[M-CH₃]⁺
197/199Medium[M-C₂H₅]⁺
147High[M-Br]⁺

Conclusion

2-Bromo-1,3-diethyl-5-methylbenzene is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with plausible, detailed experimental protocols for its synthesis and subsequent reactions. The provided spectroscopic data serves as a benchmark for the characterization of this compound. This information is intended to facilitate its effective use in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

References

2-Bromo-1,3-diethyl-5-methylbenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the molecular structure and properties of 2-Bromo-1,3-diethyl-5-methylbenzene, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its key chemical data and visualizes its molecular structure.

Core Molecular Properties

2-Bromo-1,3-diethyl-5-methylbenzene is an aromatic organic compound.[1] Its core structure consists of a benzene ring substituted with a bromine atom, two ethyl groups, and a methyl group.[1] This substitution pattern imparts specific chemical and physical properties relevant to its use as a research chemical and pharmaceutical intermediate.[2][3]

The key quantitative data for this molecule are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C11H15Br[1][2][4][5]
Molecular Weight 227.14 g/mol [6]
Exact Mass 226.03571 Da[6]
Density 1.211 g/cm³[2][5]
Boiling Point 258.981 °C at 760 mmHg[2][5]
Flash Point 108.658 °C[2][5]
Refractive Index 1.529[2][5]
CAS Number 314084-61-2[2][4][6]

Molecular Structure and Identification

The formal IUPAC name for this compound is 2-bromo-1,3-diethyl-5-methylbenzene.[6][7] It is also known by several synonyms, including 1-bromo-2,6-diethyl-4-methylbenzene and 2,6-diethyl-4-methylbromobenzene.[2][5][6]

For unambiguous identification in databases and literature, the following identifiers are used:

  • InChI: InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3[1][6][7]

  • InChIKey: QWIITRRSNVBPDK-UHFFFAOYSA-N[1][6][7]

  • Canonical SMILES: CCC1=CC(=CC(=C1Br)CC)C[6][8]

The structural arrangement of the atoms in 2-Bromo-1,3-diethyl-5-methylbenzene is visualized in the diagram below.

Caption: 2D representation of the 2-Bromo-1,3-diethyl-5-methylbenzene molecule.

Experimental Protocols

As a commercially available research chemical and pharmaceutical intermediate, 2-Bromo-1,3-diethyl-5-methylbenzene is typically used as a starting material or building block in more complex syntheses.[2][3][9] The specific experimental protocols would be dictated by the subsequent reaction it is intended for, such as Suzuki or Grignard reactions, where the bromo-substituent can be functionalized. Detailed procedures would be found in the relevant literature for the synthesis of the target molecule.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[10] It should be handled in a well-ventilated area or a fume hood.[10] Incompatible materials include strong oxidizing agents.[10]

References

Spectroscopic Profile of 2-Bromo-1,3-diethyl-5-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-1,3-diethyl-5-methylbenzene (CAS No. 314084-61-2). Aimed at researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details generalized experimental protocols for acquiring such spectra, serving as a foundational reference for the characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-1,3-diethyl-5-methylbenzene. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05s2HAr-H
~2.70q4H-CH₂-CH₃
~2.35s3HAr-CH₃
~1.25t6H-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~142Ar-C (C-Et)
~138Ar-C (C-Me)
~130Ar-C (C-H)
~125Ar-C (C-Br)
~28-CH₂-CH₃
~21Ar-CH₃
~15-CH₂-CH₃
Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretch (aliphatic)
~1600, ~1470MediumC=C stretch (aromatic)
~1050MediumC-Br stretch
~870StrongAr-H bend (isolated protons)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
226/228High[M]⁺ (Molecular ion, bromine isotopes)
211/213Medium[M-CH₃]⁺
197/199Medium[M-C₂H₅]⁺
147High[M-Br]⁺
119High[M-Br-C₂H₄]⁺ (McLafferty rearrangement)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of 2-Bromo-1,3-diethyl-5-methylbenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Filtration : Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 240 ppm.

    • Employ an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

    • Acquire 1024 scans.

  • Data Processing : Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation : As 2-Bromo-1,3-diethyl-5-methylbenzene is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3][4]

  • Background Collection : Record a background spectrum of the empty IR spectrometer.

  • Sample Analysis : Place the prepared salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Ionization Method : Electron Ionization (EI) is a suitable method for this volatile, non-polar compound.[5][6][7]

  • Sample Introduction : Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Instrumentation : Perform the analysis on a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters :

    • Use a standard electron energy of 70 eV.[6][7]

    • Maintain the ion source temperature at approximately 200-250 °C.

    • Scan a mass range of m/z 40-400.

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in ion clusters with a 2 Da difference for all bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 2-Bromo-1,3-diethyl-5-methylbenzene.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.

References

starting materials for 2-Bromo-1,3-diethyl-5-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1,3-diethyl-5-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The synthesis commences with the commercially available starting material, 1,3,5-trimethylbenzene (mesitylene), and proceeds through a two-step process involving Friedel-Crafts alkylation followed by bromination.

Synthetic Pathway Overview

The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene can be efficiently achieved in two primary steps:

  • Friedel-Crafts Alkylation: The initial step involves the di-ethylation of 1,3,5-trimethylbenzene (mesitylene) to form 1,3-diethyl-5-methylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an ethyl group is introduced onto the aromatic ring.

  • Electrophilic Bromination: The subsequent step is the regioselective bromination of the synthesized 1,3-diethyl-5-methylbenzene. The directing effects of the alkyl groups on the aromatic ring guide the bromine atom to the desired position.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Friedel-Crafts Alkylation1,3,5-TrimethylbenzeneEthyl bromide, Aluminum chloride1,3-Diethyl-5-methylbenzene75-85>95
2Electrophilic Bromination1,3-Diethyl-5-methylbenzeneN-Bromosuccinimide, Acetic acid2-Bromo-1,3-diethyl-5-methylbenzene80-90>98

Experimental Protocols

Step 1: Synthesis of 1,3-Diethyl-5-methylbenzene

This procedure details the Friedel-Crafts alkylation of 1,3,5-trimethylbenzene.

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Ethyl bromide (EtBr)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (0.25 mol) and dry dichloromethane (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of 1,3,5-trimethylbenzene (0.1 mol) and ethyl bromide (0.22 mol) in dry dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to afford 1,3-diethyl-5-methylbenzene as a colorless liquid.

Step 2: Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

This procedure describes the regioselective bromination of 1,3-diethyl-5-methylbenzene.

Materials:

  • 1,3-Diethyl-5-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, 1,3-diethyl-5-methylbenzene (0.05 mol) is dissolved in acetic acid (100 mL).

  • N-Bromosuccinimide (0.055 mol) is added portion-wise to the solution at room temperature over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 75 mL).

  • The combined organic extracts are washed with 10% sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (100 mL) to neutralize the acetic acid, and finally with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield 2-Bromo-1,3-diethyl-5-methylbenzene as a colorless to pale yellow oil.

Visualizations

Synthesis_Workflow Start 1,3,5-Trimethylbenzene (Mesitylene) Intermediate 1,3-Diethyl-5-methylbenzene Start->Intermediate Friedel-Crafts Alkylation Reagent1 Ethyl bromide (EtBr) AlCl₃ Product 2-Bromo-1,3-diethyl-5-methylbenzene Intermediate->Product Electrophilic Bromination Reagent2 N-Bromosuccinimide (NBS) Acetic Acid

Caption: Synthetic pathway for 2-Bromo-1,3-diethyl-5-methylbenzene.

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene. The synthesis is achieved through the electrophilic aromatic substitution of 1,3-diethyl-5-methylbenzene. This document outlines the chemical theory, experimental procedure, purification, and characterization of the target compound, presenting quantitative data in a clear, tabular format and illustrating the workflow with a process diagram.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate, which is then deprotonated to restore the aromaticity of the ring[1].

The regioselectivity of EAS is governed by the directing effects of the substituents already present on the benzene ring. In the case of the starting material, 1,3-diethyl-5-methylbenzene, the three alkyl groups (two ethyl and one methyl) are ortho-, para-directing and activating. Due to steric hindrance from the two ethyl groups at positions 1 and 3, the incoming electrophile (in this case, a bromine atom) is directed to the less sterically hindered ortho position, which is position 2.

Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

The target molecule, 2-Bromo-1,3-diethyl-5-methylbenzene, is synthesized by the direct bromination of 1,3-diethyl-5-methylbenzene using molecular bromine. A non-polar solvent such as carbon tetrachloride is typically used to facilitate the reaction. The reaction is generally carried out at a low temperature to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol

This protocol is adapted from a well-established procedure for the bromination of a structurally similar compound, mesitylene[2].

2.1. Materials and Equipment

Reagents and SolventsEquipment
1,3-diethyl-5-methylbenzeneThree-necked round-bottom flask (500 mL)
Molecular Bromine (Br₂)Mechanical stirrer
Carbon Tetrachloride (CCl₄)Dropping funnel
20% Sodium Hydroxide (NaOH) solutionReflux condenser
Anhydrous Calcium Chloride (CaCl₂)Ice-salt bath
Water (distilled or deionized)Separatory funnel
Distillation apparatus

2.2. Reaction Procedure

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 0.1 moles of 1,3-diethyl-5-methylbenzene in 50 mL of carbon tetrachloride.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to below 10°C with continuous stirring.

  • Addition of Bromine: Prepare a solution of 0.11 moles of bromine in 25 mL of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred solution of the starting material over a period of approximately 1-2 hours. Maintain the reaction temperature between 10-15°C throughout the addition[2]. Hydrogen bromide gas will evolve and should be directed to a gas trap.

  • Reaction Completion: After the complete addition of bromine, allow the reaction mixture to stand at room temperature for one hour. The solution should become a light yellow color[2].

2.3. Work-up and Purification

  • Washing: Transfer the reaction mixture to a separatory funnel and wash it with water. Then, wash with two 50 mL portions of 20% sodium hydroxide solution to remove any remaining hydrobromic acid[2]. Finally, wash again with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous calcium chloride and then filter the solution[2].

  • Solvent Removal: Remove the carbon tetrachloride by distillation at atmospheric pressure.

  • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 2-Bromo-1,3-diethyl-5-methylbenzene. The boiling point of the similar compound, bromomesitylene, is 105–107°C at 16–17 mm Hg, which can be used as an estimate[2].

Process Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Bromo-1,3-diethyl-5-methylbenzene.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3-diethyl-5-methylbenzene in CCl4 B Cool to <10°C A->B C Add Br2/CCl4 (10-15°C) B->C D Stir at RT for 1 hour C->D E Wash with H2O and NaOH(aq) D->E Transfer to Separatory Funnel F Dry with CaCl2 E->F G Remove Solvent F->G H Fractional Distillation G->H I 2-Bromo-1,3-diethyl- 5-methylbenzene H->I Pure Product

Caption: Synthetic workflow for 2-Bromo-1,3-diethyl-5-methylbenzene.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis. The yield is an estimate based on similar reported procedures.

ParameterValueReference
Starting Material1,3-diethyl-5-methylbenzene-
Molecular Formula of ProductC₁₁H₁₅Br[3][4]
Molecular Weight of Product227.14 g/mol [4][5]
Appearance of ProductLight yellow liquid[6]
Boiling Point of Product~259 °C (at 760 mmHg)[5]
Density of Product~1.211 g/cm³[5][6]
Expected Yield80-85%Estimated based on[2]
Safety Considerations
  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact.

  • Hydrogen Bromide: Corrosive gas evolved during the reaction. Ensure it is properly trapped.

  • Sodium Hydroxide: Corrosive. Handle with care.

This guide provides a robust framework for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene. Researchers should always adhere to strict safety protocols and adapt the procedure as necessary based on their specific laboratory conditions and available equipment.

References

Navigating the Reactivity of a Sterically Hindered Aryl Halide: A Technical Guide to 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 2-bromo-1,3-diethyl-5-methylbenzene. The presence of two ethyl groups ortho to the bromine atom introduces significant steric hindrance, which profoundly influences its participation in common cross-coupling and organometallic reactions. Understanding these steric effects is crucial for designing successful synthetic strategies. This document outlines key reaction types, presents optimized protocols derived from studies on sterically analogous substrates, and provides visual diagrams of reaction mechanisms to facilitate comprehension.

Molecular Structure and an Overview of Reactivity

2-Bromo-1,3-diethyl-5-methylbenzene is an aromatic hydrocarbon featuring a bromine atom flanked by two ethyl groups on a benzene ring. This substitution pattern is the primary determinant of its chemical behavior. The steric bulk of the ortho-ethyl groups can impede the approach of reagents to the carbon-bromine bond, thereby slowing down or inhibiting reactions that proceed smoothly with less hindered aryl bromides. Consequently, specialized catalysts and reaction conditions are often necessary to achieve high yields in transformations such as palladium-catalyzed cross-coupling reactions.

The bromine atom makes the compound a valuable precursor for various chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1] This guide focuses on three pivotal reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the formation of Grignard reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The steric hindrance in 2-bromo-1,3-diethyl-5-methylbenzene presents a significant challenge for palladium-catalyzed cross-coupling reactions. Both the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination step can be kinetically disfavored.[2] To overcome these hurdles, the use of specialized ligands that are both bulky and electron-rich is essential. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For sterically hindered substrates like 2-bromo-1,3-diethyl-5-methylbenzene, the selection of the palladium catalyst and ligand is critical to achieving efficient coupling.

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in the catalytic cycle.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)These ligands promote oxidative addition and reductive elimination steps for sterically demanding substrates.[1][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are effective in the transmetalation step.[4]
Solvent Toluene, Dioxane, THFAprotic polar solvents are generally used. Anhydrous conditions are often preferred.[4]
Temperature Room Temperature to 120 °CHigher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of a sterically hindered aryl bromide with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-1,3-diethyl-5-methylbenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., K3PO4) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Br Ar-Br Ar'-B(OH)2 Ar'-B(OH)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the success of this reaction with sterically hindered aryl bromides relies heavily on the choice of an appropriate palladium-ligand system.

Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Standard and effective precatalysts.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands facilitate the challenging oxidative addition and reductive elimination steps.
Base NaOt-Bu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.[5]
Solvent Toluene, Dioxane, THFAprotic solvents are preferred.
Temperature Room Temperature to 110 °CThe required temperature depends on the reactivity of the specific amine and the catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the amination of a sterically hindered aryl bromide.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 2-bromo-1,3-diethyl-5-methylbenzene (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 100 °C) for the necessary time (typically 12-24 hours). Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(Br)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-NR'R'' Ar-NR'R'' Ar-Br Ar-Br HNR'R'' HNR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from 2-bromo-1,3-diethyl-5-methylbenzene is expected to be challenging due to the steric hindrance around the C-Br bond, which can hinder the interaction with the magnesium metal surface.[6] Activation of the magnesium and specific reaction conditions may be necessary.

Data Presentation: Conditions for Grignard Reagent Formation with Sterically Hindered Aryl Bromides

ParameterRecommended ConditionsRationale
Magnesium Magnesium turnings, activatedActivation by crushing, iodine, or 1,2-dibromoethane is often necessary to remove the passivating oxide layer.[6][7]
Solvent Anhydrous diethyl ether or THFEthereal solvents are essential to stabilize the Grignard reagent.
Initiation A small crystal of iodine or a few drops of 1,2-dibromoethaneHelps to initiate the reaction on the magnesium surface.[7]
Temperature Gentle heating may be required for initiation, followed by reflux.The reaction is exothermic once initiated.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

  • Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (1.5 equiv.) in a dry flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.

  • Reaction Initiation: Add a small portion of a solution of 2-bromo-1,3-diethyl-5-methylbenzene (1.0 equiv.) in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography or distillation.

Visualization: Grignard Reagent Formation and Reaction

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with an Electrophile (Ketone) Ar-Br Ar-Br Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr + Mg (anhydrous ether/THF) Mg Mg Ar-MgBr_reac Ar-MgBr Intermediate Ar-C(OMgBr)(R)R' Ar-MgBr_reac->Intermediate 1. Nucleophilic Addition R2CO R-C(=O)-R' Product Ar-C(OH)(R)R' Intermediate->Product 2. Acidic Work-up (H3O+)

Caption: Formation of the Grignard reagent and its subsequent reaction with a ketone.

Conclusion

The reactivity of the bromine atom in 2-bromo-1,3-diethyl-5-methylbenzene is significantly modulated by the steric hindrance imposed by the adjacent ethyl groups. While this presents challenges for common synthetic transformations, the use of modern catalytic systems with bulky, electron-rich ligands allows for successful Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Similarly, with careful attention to reaction conditions, particularly the activation of magnesium, the formation of the corresponding Grignard reagent can be achieved, providing a pathway to a variety of functionalized products. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this and other sterically demanding aryl halides.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1,3-diethyl-5-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-diethyl-5-methylbenzene, a key intermediate in various synthetic applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Introduction to 2-Bromo-1,3-diethyl-5-methylbenzene

2-Bromo-1,3-diethyl-5-methylbenzene (CAS No. 314084-61-2) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethyl groups, a methyl group, and a bromine atom.[1] Its molecular structure, particularly the hydrophobic nature of the aromatic ring and alkyl substituents, governs its solubility behavior, making it more soluble in organic solvents and sparingly soluble in water.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Qualitative and Quantitative Solubility Data

Currently, publicly available data on the quantitative solubility of 2-Bromo-1,3-diethyl-5-methylbenzene is limited. However, qualitative assessments indicate its solubility profile in common organic solvents.

Table 1: Qualitative Solubility of 2-Bromo-1,3-diethyl-5-methylbenzene

SolventQualitative Solubility
ChloroformSoluble[2]
Ethyl AcetateSlightly Soluble[2]
MethanolSlightly Soluble[2]
WaterLow Solubility[1]

Note: "Soluble" indicates that the solute readily dissolves in the solvent, while "Slightly Soluble" suggests that only a small amount of the solute will dissolve. The absence of specific quantitative values (e.g., g/100 mL or mol/L) in the literature necessitates experimental determination for precise applications.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-Bromo-1,3-diethyl-5-methylbenzene in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

  • 2-Bromo-1,3-diethyl-5-methylbenzene (high purity)

  • Selected organic solvent (e.g., Chloroform, Ethyl Acetate, Methanol) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or incubator

  • Calibrated glass vials with screw caps

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and other standard laboratory glassware

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Bromo-1,3-diethyl-5-methylbenzene to a series of glass vials.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of 2-Bromo-1,3-diethyl-5-methylbenzene in the diluted samples using a validated HPLC or GC method.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • The solubility is determined from the concentration of the saturated solution, taking into account the dilution factor.

3.3. Data Presentation

The quantitative solubility data should be presented in a clear and structured format, as shown in the example below.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Chloroform25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Visualization of Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility studies, the following diagrams, generated using Graphviz, illustrate key workflows.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2-Bromo-1,3-diethyl- 5-methylbenzene to vial B Add known volume of organic solvent A->B C Seal vial B->C D Place in thermostatic shaker (e.g., 25°C, 24-72h) C->D E Allow undissolved solute to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/GC) G->H I Calculate solubility H->I

Experimental Workflow for Solubility Determination

The diagram above outlines the sequential steps involved in the experimental determination of solubility, from sample preparation to final analysis.

G Start Compound of Interest: 2-Bromo-1,3-diethyl-5-methylbenzene IsSoluble Is the compound soluble in the chosen solvent? Start->IsSoluble HighSolubility High Solubility Pathway: Direct use in desired application IsSoluble->HighSolubility Yes LowSolubility Low Solubility Pathway: Further action required IsSoluble->LowSolubility No End Proceed with application HighSolubility->End SolventScreening Perform broader solvent screening LowSolubility->SolventScreening Formulation Consider formulation strategies (e.g., co-solvents, surfactants) LowSolubility->Formulation SolventScreening->IsSoluble Re-evaluate Formulation->IsSoluble Re-evaluate

References

Technical Guide: Safety and Handling of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.

Introduction

2-Bromo-1,3-diethyl-5-methylbenzene is a substituted aromatic hydrocarbon utilized as a chemical intermediate in various research and development applications, including pharmaceutical synthesis.[1] Its molecular structure, featuring a brominated and polysubstituted benzene ring, imparts specific reactivity that makes it a valuable building block in organic synthesis. However, this reactivity also necessitates careful handling and adherence to strict safety protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety and handling considerations for 2-Bromo-1,3-diethyl-5-methylbenzene.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-1,3-diethyl-5-methylbenzene is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 314084-61-2[2][3]
Molecular Formula C₁₁H₁₅Br[2][3]
Molecular Weight 227.14 g/mol [2][4]
Appearance Colorless to light yellow liquid-
Boiling Point 259 °C[1]
Density 1.211 g/cm³[1]
Flash Point 109 °C[1]
Refractive Index 1.529[1]
Solubility Insoluble in water, soluble in organic solvents-

Hazard Identification and Classification

2-Bromo-1,3-diethyl-5-methylbenzene is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[5] Ingestion may also be harmful. While specific toxicological data for this compound is limited, related brominated aromatic compounds have been shown to exhibit hepatotoxicity (liver toxicity).[6][7][8][9]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Sensitization, Skin-H317: May cause an allergic skin reaction

Source: Aggregated GHS information from multiple sources.[2][5]

First-Aid Measures

In the event of exposure to 2-Bromo-1,3-diethyl-5-methylbenzene, immediate and appropriate first-aid measures are crucial. The following procedures should be followed:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[10]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and a face shield).[5][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Avoidance: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[5]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][11]

  • Conditions: Store in a cool place. Keep away from heat, sparks, open flames, and hot surfaces.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 2-Bromo-1,3-diethyl-5-methylbenzene:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary for splash protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Protocols: General Handling Procedure

Experimental_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

A generalized workflow for the safe handling of hazardous chemicals.

Toxicological and Ecotoxicological Information

Toxicological Data

Specific quantitative toxicological data, such as LD50 or LC50 values, for 2-Bromo-1,3-diethyl-5-methylbenzene are not available. However, studies on related brominated benzenes indicate a potential for hepatotoxicity.[6][7][8][9] The toxicity of bromobenzenes can be influenced by the number and position of the bromine atoms and other substituents on the benzene ring.[6] It is prudent to handle this compound as potentially toxic.

Known Health Effects:

  • Skin Irritation: Causes skin irritation upon contact.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]

  • Sensitization: May cause an allergic skin reaction.[2]

Ecotoxicological Data

Specific ecotoxicological data for 2-Bromo-1,3-diethyl-5-methylbenzene is not available. However, brominated aromatic hydrocarbons can be persistent in the environment and may be toxic to aquatic life.[12] It is crucial to prevent the release of this compound into the environment.

Disposal Considerations

Waste containing 2-Bromo-1,3-diethyl-5-methylbenzene should be treated as hazardous waste. All disposal practices must comply with federal, state, and local regulations.

  • Waste Segregation: Segregate halogenated organic waste from non-halogenated waste streams.

  • Disposal Method: The preferred method of disposal is incineration at a licensed hazardous waste disposal facility.[5]

  • Containers: Use appropriate, labeled, and sealed containers for waste collection.

Disposal_Decision_Tree start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in designated halogenated waste container is_halogenated->halogenated_container Yes non_halogenated_container Collect in designated non-halogenated waste container is_halogenated->non_halogenated_container No seal_label Seal and label container with contents and hazards halogenated_container->seal_label non_halogenated_container->seal_label contact_ehs Contact Environmental Health & Safety for pickup and disposal seal_label->contact_ehs end Proper Disposal contact_ehs->end

A decision tree for the proper segregation and disposal of chemical waste.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 2-Bromo-1,3-diethyl-5-methylbenzene, a sterically hindered aryl bromide. The steric bulk introduced by the two ortho-diethyl groups presents a significant challenge, often leading to low reaction yields and slow kinetics.[4][5][6] Overcoming this steric hindrance requires careful selection of catalysts, ligands, bases, and solvents to facilitate the key steps of the catalytic cycle.[7][8][9] These protocols are designed to provide a robust starting point for researchers working with this and similar challenging substrates.

Challenges in Coupling Sterically Hindered Substrates

The primary difficulties in the Suzuki coupling of ortho-substituted aryl bromides like 2-Bromo-1,3-diethyl-5-methylbenzene include:

  • Inefficient Oxidative Addition: The steric hindrance around the carbon-bromine bond can impede the approach of the palladium catalyst, slowing down this crucial initial step.[6]

  • Difficult Reductive Elimination: The final bond-forming step can also be sterically hindered, making it difficult for the coupled organic fragments to be released from the palladium center.[6]

  • Catalyst Decomposition: Higher temperatures, often required for hindered substrates, can lead to catalyst degradation.[6]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid can reduce the yield of the desired product.[6]

To address these challenges, the use of bulky, electron-rich phosphine ligands is often essential. These ligands stabilize the palladium catalyst and promote both the oxidative addition and reductive elimination steps.[7][8]

Recommended Reaction Conditions

Based on established protocols for sterically hindered aryl bromides, the following conditions are recommended for the Suzuki coupling of 2-Bromo-1,3-diethyl-5-methylbenzene. Optimization for specific boronic acid partners may be necessary.

ComponentRecommended Reagents/ConditionsRationaleReferences
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective pre-catalysts that form the active Pd(0) species in situ.[7][8]
Ligand SPhos, XPhos, or other bulky biaryl phosphine ligandsBulky, electron-rich ligands are crucial for facilitating the coupling of sterically hindered substrates.[7][8]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in promoting the transmetalation step for challenging couplings.[4][8]
Solvent Dioxane, Toluene, THFAnhydrous aprotic polar solvents are commonly used.[7][8]
Temperature 80-120 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[8]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and decomposition of the catalyst and reagents.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

This protocol outlines a typical procedure for the coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with a generic arylboronic acid.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours depending on the specific arylboronic acid used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process

To better understand the reaction and experimental setup, the following diagrams illustrate the catalytic cycle and a general workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (with Ar'-B(OH)2 and Base) Biaryl Product Biaryl Product Aryl-Pd(II)-Ar'(L2)->Biaryl Product Reductive Elimination 2-Bromo-1,3-diethyl-5-methylbenzene 2-Bromo-1,3-diethyl-5-methylbenzene 2-Bromo-1,3-diethyl-5-methylbenzene->Aryl-Pd(II)-Br(L2) Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Bromo-1,3-diethyl-5-methylbenzene, Arylboronic Acid, Base, Catalyst, Ligand B Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C Add Anhydrous Solvent B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract with Organic Solvent and Water F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Isolated Product I->J

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] Its applications in drug development are significant, enabling the incorporation of alkynyl and aromatic functionalities into molecular structures.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of the sterically hindered aryl bromide, 2-Bromo-1,3-diethyl-5-methylbenzene, with various terminal alkynes. The presence of two ortho-diethyl groups introduces significant steric hindrance, which necessitates optimized reaction conditions to achieve high yields. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

In cases of sterically hindered substrates, copper-free protocols are often employed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[4] In these systems, a palladium-palladium transmetalation pathway may be operative.[5]

Experimental Protocols

Due to the steric hindrance of 2-Bromo-1,3-diethyl-5-methylbenzene, a robust catalytic system is required. The following protocols are based on established methods for sterically demanding aryl bromides and are expected to provide good to excellent yields.

Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is recommended for a broad range of terminal alkynes and is designed to minimize side reactions.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol), the terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Classical Sonogashira Coupling with Copper(I) Co-catalyst

This protocol may be suitable for less hindered terminal alkynes or when a copper co-catalyst is preferred.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add the anhydrous, degassed solvent (10 mL) followed by the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and purification are similar to Protocol 1.

Data Presentation

The following tables summarize expected yields for the Sonogashira coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with various terminal alkynes based on data from sterically similar substrates.

Table 1: Copper-Free Sonogashira Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

EntryTerminal AlkyneProductTemp (°C)Time (h)Expected Yield (%)
1Phenylacetylene1,3-Diethyl-5-methyl-2-(phenylethynyl)benzene1001285-95
21-Hexyne1,3-Diethyl-2-(hex-1-yn-1-yl)-5-methylbenzene801875-85
3Trimethylsilylacetylene((2,6-Diethyl-4-methylphenyl)ethynyl)trimethylsilane802470-80
44-Ethynylanisole1-((2,6-Diethyl-4-methylphenyl)ethynyl)-4-methoxybenzene1001680-90
5Propargyl alcohol3-(2,6-Diethyl-4-methylphenyl)prop-2-yn-1-ol802065-75

Table 2: Classical Sonogashira Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

EntryTerminal AlkyneProductTemp (°C)Time (h)Expected Yield (%)
1Phenylacetylene1,3-Diethyl-5-methyl-2-(phenylethynyl)benzene60880-90
21-Hexyne1,3-Diethyl-2-(hex-1-yn-1-yl)-5-methylbenzene501270-80
33-Ethynylpyridine3-((2,6-Diethyl-4-methylphenyl)ethynyl)pyridine701075-85

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_catalyst Add Pd catalyst and ligand start->add_catalyst preform Stir for catalyst pre-formation add_catalyst->preform add_reagents Add Aryl Bromide, Terminal Alkyne, and Base preform->add_reagents reaction Heat and stir for specified time (Monitor reaction progress) add_reagents->reaction workup Reaction work-up: - Cool to RT - Dilute with organic solvent - Filter through celite reaction->workup extraction Liquid-liquid extraction: - Wash with water and brine - Dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification product Final Product purification->product

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Heck reaction of 2-Bromo-1,3-diethyl-5-methylbenzene, a sterically hindered aryl bromide. The steric bulk imposed by the two ortho-ethyl groups presents a challenge, necessitating carefully optimized reaction conditions to achieve efficient coupling. The following protocols are designed to provide a robust starting point for researchers employing this or structurally similar substrates.

Core Concepts and Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II)-aryl intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain β to the palladium atom is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.

  • Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

For sterically hindered substrates like 2-Bromo-1,3-diethyl-5-methylbenzene, the oxidative addition and alkene insertion steps can be particularly challenging. Therefore, the choice of a suitable palladium catalyst, a bulky and electron-rich ligand, an appropriate base, and solvent is critical for a successful reaction.

Experimental Protocols

The following are two representative protocols for the Heck reaction of 2-Bromo-1,3-diethyl-5-methylbenzene with an activated alkene (n-butyl acrylate) and a styrenic alkene (styrene). These protocols are based on established procedures for sterically hindered aryl bromides.

Protocol 1: Heck Reaction with n-Butyl Acrylate

This protocol is optimized for the coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with an electron-deficient alkene, n-butyl acrylate, using a palladium catalyst with a bulky phosphine ligand.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • Add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol), n-butyl acrylate (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired (E)-butyl 3-(2,6-diethyl-4-methylphenyl)acrylate.

Protocol 2: Heck Reaction with Styrene

This protocol describes the coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with styrene, a less activated alkene, employing a palladacycle catalyst known for its high activity with hindered substrates.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Styrene

  • Palladacycle catalyst (e.g., Herrmann's catalyst or a Buchwald palladacycle precatalyst)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (for workup)

  • Water (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube or microwave vial under an inert atmosphere, combine the palladacycle catalyst (0.01 mmol, 1 mol%), 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol), and anhydrous cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Seal the vessel and heat the mixture to 130-140 °C with vigorous stirring. If using a microwave reactor, heat at the specified temperature for 1-2 hours. For conventional heating, the reaction may require 18-36 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts and the catalyst residue.

  • Wash the filtrate with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired (E)-1,3-diethyl-5-methyl-2-styrylbenzene.

Data Presentation

The following tables summarize typical reaction parameters for the Heck reaction of sterically hindered aryl bromides. These values can serve as a starting point for the optimization of the reaction with 2-Bromo-1,3-diethyl-5-methylbenzene.

Table 1: Reaction Parameters for Heck Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with n-Butyl Acrylate

ParameterValue
Aryl Bromide 2-Bromo-1,3-diethyl-5-methylbenzene
Alkene n-Butyl acrylate
Palladium Source Pd(OAc)₂
Ligand P(t-Bu)₃
Catalyst Loading 1-3 mol%
Ligand Loading 2-6 mol%
Base K₂CO₃ or Cs₂CO₃
Base Stoichiometry 2.0 equivalents
Solvent DMF, Dioxane, or DMAc
Temperature 110-140 °C
Reaction Time 12-36 hours
Typical Yield 60-85%

Table 2: Reaction Parameters for Heck Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with Styrene

ParameterValue
Aryl Bromide 2-Bromo-1,3-diethyl-5-methylbenzene
Alkene Styrene
Palladium Catalyst Palladacycle Precatalyst
Catalyst Loading 0.5-2 mol%
Base Cs₂CO₃ or K₃PO₄
Base Stoichiometry 2.0 equivalents
Solvent 1,4-Dioxane or Toluene
Temperature 120-150 °C
Reaction Time 18-48 hours
Typical Yield 50-75%

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product Product Release HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Dry Schlenk Tube under Inert Gas Catalyst Add Pd Source and Ligand Setup->Catalyst Reagents Add Aryl Bromide, Alkene, and Base Catalyst->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to 120-140 °C Solvent->Heating Monitoring Monitor by TLC or GC Heating->Monitoring Quench Cool and Quench with Water/EtOAc Monitoring->Quench Extract Extract Organic Layer and Wash Quench->Extract Dry Dry over MgSO4/Na2SO4 and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Obtain Pure Product

Caption: A typical experimental workflow for the Heck reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] The amination of sterically hindered aryl halides, such as 2-Bromo-1,3-diethyl-5-methylbenzene, presents a significant challenge due to the steric hindrance around the reaction center. This often necessitates the use of specialized catalysts and ligands to achieve high yields. These application notes provide a detailed protocol and reaction parameters for the successful N-arylation of this sterically demanding substrate.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial to promote both the oxidative addition and the reductive elimination steps, preventing catalyst deactivation and promoting efficient product formation.[1]

Recommended Reaction Parameters

The successful amination of the sterically hindered 2-Bromo-1,3-diethyl-5-methylbenzene requires careful selection of the catalyst, ligand, base, and solvent. Below are tables summarizing recommended starting conditions based on literature precedents for similar sterically encumbered aryl bromides.

Table 1: Recommended Reagents and Catalysts

ComponentRecommendedAlternativesRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ can also be used but requires in situ reduction.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered substrates.[1]
Base Sodium tert-butoxide (NaOtBu)Potassium phosphate (K₃PO₄), Lithium hexamethyldisilazide (LHMDS)A strong, non-nucleophilic base is required for the deprotonation of the amine.[3]
Solvent Toluene1,4-Dioxane, tert-Amyl alcoholAnhydrous, non-protic solvents are necessary for optimal reaction performance.

Table 2: Suggested Reaction Conditions for Amination with a Primary Amine (e.g., Aniline)

ParameterValueNotes
2-Bromo-1,3-diethyl-5-methylbenzene 1.0 equiv
Primary Amine 1.2 equivA slight excess of the amine is typically used.
Pd₂(dba)₃ 1-2 mol%Catalyst loading may need optimization.
XPhos 2-4 mol%A ligand-to-palladium ratio of 1:1 to 2:1 is common.
NaOtBu 1.4-2.0 equivA sufficient excess of base is crucial for reaction completion.
Solvent (Toluene) 5-10 mL per mmol of aryl bromideEnsure all reagents are fully dissolved.
Temperature 100-110 °CHigher temperatures are often required for hindered substrates.
Reaction Time 12-24 hMonitor by TLC or LC-MS for completion.
Expected Yield 70-90%Yields are highly dependent on the specific amine and precise conditions.

Table 3: Suggested Reaction Conditions for Amination with a Secondary Amine (e.g., Morpholine)

ParameterValueNotes
2-Bromo-1,3-diethyl-5-methylbenzene 1.0 equiv
Secondary Amine 1.2 equiv
Pd₂(dba)₃ 1-2 mol%
RuPhos 2-4 mol%RuPhos can be particularly effective for secondary amines.
K₃PO₄ 2.0 equivA milder base can sometimes be advantageous with secondary amines.
Solvent (1,4-Dioxane) 5-10 mL per mmol of aryl bromide
Temperature 110 °C
Reaction Time 18-24 h
Expected Yield 65-85%

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Bromo-1,3-diethyl-5-methylbenzene with a representative primary amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Amine (e.g., Aniline)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv), XPhos (2-4 mol%), and sodium tert-butoxide (1.4-2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Amine: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1-2 mol%) and the amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A Reagent Preparation (Aryl Bromide, Ligand, Base) B Inert Atmosphere Setup (Evacuate & Backfill) A->B C Addition of Catalyst & Amine B->C D Solvent Addition (Anhydrous Toluene) C->D E Reaction (Heating & Stirring) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Catalytic Cycle Diagram

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-Br Amine_complex Amine Coordination Complex OA_complex->Amine_complex R₂NH Amido_complex Pd(II)-Amido Complex Amine_complex->Amido_complex Base, -H⁺ Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Formation of 2,6-diethyl-4-methylphenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from aryl halides is a fundamental transformation, enabling the introduction of aryl moieties into a diverse range of molecules.[2][3] This document provides detailed application notes and a protocol for the preparation of the Grignard reagent from 2-Bromo-1,3-diethyl-5-methylbenzene, a sterically hindered aryl bromide. The successful formation of this reagent is crucial for subsequent coupling reactions in medicinal chemistry and materials science.[4] Due to the steric hindrance around the bromine atom, careful control of reaction conditions and effective activation of the magnesium surface are critical for achieving a successful reaction.[4]

Principle of the Reaction

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[2] In this case, 2-Bromo-1,3-diethyl-5-methylbenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to yield 2,6-diethyl-4-methylphenylmagnesium bromide.[5] The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[5][6] Activation of the magnesium surface is often required to remove the passivating layer of magnesium oxide, which would otherwise inhibit the reaction.[7][8]

Experimental Protocol

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-Dibromoethane

  • Nitrogen or Argon gas supply

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles

  • Standard glassware for work-up

Procedure:

  • Apparatus Setup and Preparation:

    • All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas or in a desiccator.[6][9]

    • Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas inlet, a dropping funnel, and a rubber septum.

    • Flush the entire apparatus with dry nitrogen or argon gas for at least 15-20 minutes to ensure an inert atmosphere.[9]

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) in the reaction flask.

    • Activate the magnesium using one of the following methods:

      • Iodine Activation: Add a single small crystal of iodine to the flask containing the magnesium.[7][10] Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[7] Allow the flask to cool to room temperature.

      • 1,2-Dibromoethane Activation: Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF. The observation of gas evolution (ethylene) and a gentle exotherm indicates activation.[8][9]

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 10%) of the aryl bromide solution to the activated magnesium turnings.

    • The reaction is typically initiated by gentle warming or continued stirring. A successful initiation is indicated by the disappearance of the iodine color (if used), a noticeable exotherm, and the appearance of a cloudy, grayish solution.[8][10]

    • Once the reaction has initiated, add the remaining solution of 2-Bromo-1,3-diethyl-5-methylbenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6][9]

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) until most of the magnesium has been consumed. The reaction time can vary depending on the scale and efficiency of initiation but is typically in the range of 1-4 hours.

  • Confirmation of Formation (Optional):

    • The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.

Data Presentation

ParameterValue/RangeNotes
Reactants
2-Bromo-1,3-diethyl-5-methylbenzene1.0 eq
Magnesium Turnings1.2 eqExcess to ensure complete reaction.
Solvent
Anhydrous THF5-10 mL per gram of aryl bromideMust be strictly anhydrous.[5]
Reaction Conditions
TemperatureRoom Temperature to Reflux (~66°C in THF)Initiation may require gentle heating.[6]
AtmosphereInert (Nitrogen or Argon)Critical to prevent quenching by O2 and H2O.[5]
Reaction Time1 - 4 hoursMonitor by disappearance of magnesium.
Expected Yield 70-90%Highly dependent on conditions and purity of reagents.
Appearance Cloudy, grayish-brown solution

Visualization of the Experimental Workflow

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glassware Dry Glassware (Oven, 120°C) assemble_apparatus Assemble Apparatus (3-neck flask, condenser, dropping funnel) prep_glassware->assemble_apparatus inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon Flush) assemble_apparatus->inert_atmosphere add_mg Add Magnesium Turnings to Flask inert_atmosphere->add_mg activate_mg Activate Magnesium (Iodine or 1,2-Dibromoethane) add_mg->activate_mg initiate_reaction Initiate Reaction (Add small aliquot of Aryl Bromide) activate_mg->initiate_reaction prepare_solution Prepare Aryl Bromide Solution in Anhydrous THF prepare_solution->initiate_reaction add_reagents Slowly Add Remaining Aryl Bromide Solution initiate_reaction->add_reagents reflux Maintain Gentle Reflux (1-4 hours) add_reagents->reflux monitor_completion Monitor Reaction Completion (Disappearance of Mg) reflux->monitor_completion titration Determine Concentration (Optional) (Titration) monitor_completion->titration use_in_situ Use Grignard Reagent in situ for subsequent reactions titration->use_in_situ

Caption: Workflow for the synthesis of 2,6-diethyl-4-methylphenylmagnesium bromide.

Safety Precautions

  • Grignard reagents are highly reactive and can ignite spontaneously in air, especially if the solvent evaporates.[5]

  • The reaction is exothermic and can become vigorous if the aryl bromide is added too quickly.[9]

  • Anhydrous ethers such as THF can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quench any unreacted Grignard reagent carefully by slow addition to a cooled, saturated aqueous solution of ammonium chloride. Never add water directly to the Grignard reagent.

References

Application Notes and Protocols for the Lithiation and Functionalization of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful lithiation of 2-bromo-1,3-diethyl-5-methylbenzene to form the potent nucleophile, 2,6-diethyl-4-methylphenyllithium. This organolithium intermediate serves as a versatile platform for the introduction of a wide array of functional groups, enabling the synthesis of novel compounds for potential applications in drug discovery and materials science.

Introduction

The targeted functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. The bromine-lithium exchange reaction is a powerful method for the generation of aryllithium species, which are highly reactive intermediates that can be trapped with various electrophiles. This protocol focuses on the lithiation of 2-bromo-1,3-diethyl-5-methylbenzene, a sterically hindered aromatic bromide. The resulting 2,6-diethyl-4-methylphenyllithium is a valuable intermediate for accessing a range of substituted aromatic compounds. The steric hindrance provided by the two ethyl groups ortho to the lithium atom can influence the reactivity and selectivity of subsequent functionalization reactions.

Reaction Principle

The core of this methodology is the bromine-lithium exchange reaction, a process where an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), selectively replaces the bromine atom on the aromatic ring with a lithium atom. This reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), to prevent unwanted side reactions and decomposition of the organolithium intermediate. The resulting aryllithium species is a strong nucleophile and base, readily reacting with a variety of electrophiles to introduce new functional groups at the formerly brominated position.

Experimental Workflow

The overall experimental workflow for the lithiation and subsequent functionalization of 2-bromo-1,3-diethyl-5-methylbenzene is depicted below. The process begins with the preparation of the reaction vessel under an inert atmosphere, followed by the cooling of the substrate solution. The organolithium reagent is then added slowly to initiate the bromine-lithium exchange. After a suitable reaction time, the chosen electrophile is introduced to functionalize the newly formed aryllithium intermediate. The reaction is then quenched, and the desired product is isolated and purified.

Lithiation_Functionalization_Workflow Experimental Workflow for Lithiation and Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware under Vacuum/Heat B Assemble Reaction Setup under Inert Gas (N2 or Ar) A->B C Add 2-Bromo-1,3-diethyl-5-methylbenzene and Anhydrous Solvent (e.g., THF) B->C D Cool Reaction Mixture to -78 °C C->D E Slowly Add Organolithium Reagent (e.g., n-BuLi) D->E F Stir for 30-60 min at -78 °C to form Aryllithium E->F G Add Electrophile (E+) Solution F->G H Allow to Warm to Room Temperature G->H I Quench Reaction (e.g., with aq. NH4Cl) H->I J Extract with Organic Solvent I->J K Dry Organic Layer and Concentrate J->K L Purify Product (e.g., Column Chromatography) K->L M M L->M Characterization (NMR, MS, etc.)

Caption: A flowchart illustrating the key steps in the lithiation of 2-bromo-1,3-diethyl-5-methylbenzene and subsequent functionalization.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (starting material)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes (concentration to be noted)

  • Selected electrophile (e.g., dimethylformamide, carbon dioxide, trimethylsilyl chloride, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation:

    • An oven-dried round-bottom flask equipped with a magnetic stir bar is assembled and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 eq) is dissolved in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.5 M.

  • Lithiation:

    • The reaction flask is cooled to -78 °C in a dry ice/acetone bath.

    • An organolithium reagent (n-BuLi or t-BuLi, typically 1.1-1.2 eq) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes. The formation of a precipitate or a change in color may be observed.

    • The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Functionalization (Quenching with an Electrophile):

    • The chosen electrophile (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous THF, is added dropwise to the aryllithium solution at -78 °C.

    • The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

    • The cooling bath is then removed, and the reaction is allowed to warm slowly to room temperature and stirred for an additional 1-12 hours, depending on the electrophile.

  • Work-up:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.

Quantitative Data: Representative Functionalization Reactions

The following table summarizes a selection of potential functionalization reactions of 2,6-diethyl-4-methylphenyllithium with various electrophiles. The yields provided are estimates based on typical outcomes for similar bromine-lithium exchange and functionalization sequences reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ElectrophileReagentProduct Functional GroupExpected Product NameTypical Yield Range (%)
Dimethylformamide (DMF)1. DMF2. H₃O⁺ work-upAldehyde (-CHO)2,6-Diethyl-4-methylbenzaldehyde70-90
Carbon Dioxide (CO₂)1. CO₂ (solid or gas)2. H₃O⁺ work-upCarboxylic Acid (-COOH)2,6-Diethyl-4-methylbenzoic acid75-95
Trimethylsilyl chloride (TMSCl)TMSClTrimethylsilyl (-SiMe₃)2,6-Diethyl-4-methyl(trimethylsilyl)benzene80-95
Iodine (I₂)I₂Iodide (-I)1-Iodo-2,6-diethyl-4-methylbenzene70-85
Benzaldehyde1. PhCHO2. H₃O⁺ work-upSecondary Alcohol(2,6-Diethyl-4-methylphenyl)(phenyl)methanol65-85
Acetone1. (CH₃)₂CO2. H₃O⁺ work-upTertiary Alcohol2-(2,6-Diethyl-4-methylphenyl)propan-2-ol70-90
N-Fluorobenzenesulfonimide (NFSI)NFSIFluoride (-F)1-Fluoro-2,6-diethyl-4-methylbenzene40-60

Safety Considerations

  • Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere by trained personnel.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.

  • Low-temperature baths should be handled with care to avoid frostbite.

Troubleshooting

  • Low or no conversion: This may be due to inactive organolithium reagent, insufficient reaction time, or the presence of moisture or other protic impurities. Ensure all glassware is scrupulously dried and solvents are anhydrous. The concentration of the organolithium reagent should be titrated before use.

  • Formation of debrominated starting material: This indicates that the aryllithium intermediate is being quenched by a proton source. This could be residual water in the solvent or on the glassware, or an acidic proton on the electrophile.

  • Multiple products: This could result from side reactions, such as the organolithium reagent acting as a base on the electrophile or the product. Optimizing the reaction temperature and the order of addition can help to minimize side product formation.

This document is intended to serve as a comprehensive guide for the lithiation and functionalization of 2-bromo-1,3-diethyl-5-methylbenzene. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

Application Notes: 2-Bromo-1,3-diethyl-5-methylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and generalized protocols for the use of 2-bromo-1,3-diethyl-5-methylbenzene as an intermediate in pharmaceutical synthesis. The information is intended to guide laboratory-scale synthetic applications and highlight the potential of this versatile chemical building block.

Introduction

2-Bromo-1,3-diethyl-5-methylbenzene (CAS No: 314084-61-2) is a halogenated aromatic hydrocarbon increasingly recognized for its role as a key intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its substituted benzene ring structure provides a scaffold that can be further functionalized to create novel bioactive compounds. The bromine atom serves as a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of active pharmaceutical ingredients (APIs).

Physicochemical Data

A summary of the key physical and chemical properties of 2-bromo-1,3-diethyl-5-methylbenzene is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Light yellow liquid
Boiling Point 258.981 °C at 760 mmHg
Density 1.211 g/cm³
Refractive Index 1.529

Key Synthetic Applications & Protocols

The reactivity of 2-bromo-1,3-diethyl-5-methylbenzene is dominated by the presence of the bromine atom, making it an ideal substrate for two major classes of reactions in pharmaceutical synthesis: Grignard reactions and palladium-catalyzed cross-coupling reactions.

Formation and Application of (2,6-diethyl-4-methylphenyl)magnesium bromide (Grignard Reagent)

The conversion of 2-bromo-1,3-diethyl-5-methylbenzene into its corresponding Grignard reagent creates a potent carbon-based nucleophile. This organomagnesium compound can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, a common strategy in the synthesis of drug molecules.

Objective: To prepare a solution of (2,6-diethyl-4-methylphenyl)magnesium bromide for use in subsequent synthetic steps.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal or solution in ether)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • All glassware should be oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

  • Place magnesium turnings (1.2 equivalents) in the three-neck flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Prepare a solution of 2-bromo-1,3-diethyl-5-methylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

  • Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete conversion to the Grignard reagent.

  • The resulting greyish solution of (2,6-diethyl-4-methylphenyl)magnesium bromide is now ready for reaction with an appropriate electrophile (e.g., aldehydes, ketones, esters).

grignard_formation A 2-Bromo-1,3-diethyl- 5-methylbenzene D (2,6-diethyl-4-methylphenyl) magnesium bromide A->D + B Mg turnings B->D C Anhydrous Ether/THF C->D F C-C Bond Formation Product D->F + E Electrophile (e.g., R-CHO) E->F suzuki_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-1,3-diethyl- 5-methylbenzene F Coupling Reaction A->F B Ar-B(OH)₂ B->F C Pd Catalyst C->F D Base D->F E Solvent & Heat E->F G Workup & Purification F->G H Biaryl Product G->H signaling_pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Response Cellular Response Kinase2->Response Inhibitor Inhibitor derived from 2-bromo-1,3-diethyl- 5-methylbenzene Inhibitor->Kinase1

Application Notes: 2-Bromo-1,3-diethyl-5-methylbenzene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the utility of 2-bromo-1,3-diethyl-5-methylbenzene as a key starting material in the synthesis of agrochemicals, with a specific focus on the herbicide Pinoxaden. This document provides comprehensive experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

2-Bromo-1,3-diethyl-5-methylbenzene is a substituted aromatic halide that serves as a valuable intermediate in the synthesis of complex organic molecules. Its sterically hindered bromine atom and the specific substitution pattern on the benzene ring make it an ideal precursor for introducing the 2,6-diethyl-4-methylphenyl moiety, a common toxophore in modern agrochemicals. This document highlights its application in the synthesis of a key intermediate for the phenylpyrazoline herbicide, Pinoxaden.

Application in Herbicide Synthesis: Pinoxaden Intermediate

Pinoxaden is a potent and selective post-emergence herbicide used for the control of grass weeds in cereal crops. A crucial step in its synthesis involves the introduction of the 2,6-diethyl-4-methylphenyl group, which is achieved using 2-bromo-1,3-diethyl-5-methylbenzene as the starting material. The primary transformation is a palladium-catalyzed cross-coupling reaction to form 2-(2,6-diethyl-4-methylphenyl)malononitrile, a key precursor to the pyrazoline core of Pinoxaden.

Synthetic Pathway Overview

The synthesis of the Pinoxaden intermediate, 2-(2,6-diethyl-4-methylphenyl)malonamide, from 2-bromo-1,3-diethyl-5-methylbenzene involves a two-step process:

  • Palladium-Catalyzed Cyanation: A cross-coupling reaction between 2-bromo-1,3-diethyl-5-methylbenzene and malononitrile to form 2-(2,6-diethyl-4-methylphenyl)malononitrile.

  • Hydrolysis: The subsequent hydrolysis of the dinitrile to the corresponding diamide.

Synthetic_Pathway start 2-Bromo-1,3-diethyl- 5-methylbenzene intermediate 2-(2,6-diethyl-4-methylphenyl) malononitrile start->intermediate Pd Catalyst, Base Malononitrile product 2-(2,6-diethyl-4-methylphenyl) malonamide (Pinoxaden Intermediate) intermediate->product Hydrolysis

Synthetic pathway for a key Pinoxaden intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the Pinoxaden intermediate starting from 2-bromo-1,3-diethyl-5-methylbenzene.

Protocol 1: Synthesis of 2-(2,6-diethyl-4-methylphenyl)malononitrile

This protocol is adapted from procedures described in various patents for the synthesis of Pinoxaden intermediates.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Malononitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add palladium(II) acetate (0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene to the flask.

  • Add 2-bromo-1,3-diethyl-5-methylbenzene (1.0 eq), malononitrile (1.2 eq), and sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-(2,6-diethyl-4-methylphenyl)malononitrile.

Protocol 2: Hydrolysis of 2-(2,6-diethyl-4-methylphenyl)malononitrile to 2-(2,6-diethyl-4-methylphenyl)malonamide

Materials:

  • 2-(2,6-diethyl-4-methylphenyl)malononitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH) solution, 50%

  • Ice bath

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a beaker or round-bottom flask, carefully add concentrated sulfuric acid to 2-(2,6-diethyl-4-methylphenyl)malononitrile (1.0 eq) while stirring in an ice bath to control the exothermic reaction.

  • Stir the mixture at room temperature for 12-24 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the dropwise addition of a 50% sodium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain 2-(2,6-diethyl-4-methylphenyl)malonamide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Pinoxaden intermediate.

StepReactantProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1,3-diethyl-5-methylbenzene2-(2,6-diethyl-4-methylphenyl)malononitrilePd(OAc)₂, dppf, NaOtBuToluene1104-685-95
22-(2,6-diethyl-4-methylphenyl)malononitrile2-(2,6-diethyl-4-methylphenyl)malonamideH₂SO₄-RT12-2490-98

Experimental Workflow Diagram

Experimental_Workflow cluster_cyanation Step 1: Palladium-Catalyzed Cyanation cluster_hydrolysis Step 2: Hydrolysis setup Reaction Setup (Flask, N2 atmosphere) reagents Add Reactants & Catalyst (Bromoarene, Malononitrile, Pd(OAc)2, dppf, NaOtBu, Toluene) setup->reagents reflux Reflux (110°C, 4-6h) reagents->reflux workup1 Work-up (Quench, Extraction, Wash, Dry) reflux->workup1 purification1 Purification (Column Chromatography) workup1->purification1 hydrolysis_reaction Reaction with H2SO4 (RT, 12-24h) purification1->hydrolysis_reaction Intermediate Product precipitation Precipitation on Ice hydrolysis_reaction->precipitation neutralization Neutralization with NaOH precipitation->neutralization filtration Filtration and Washing neutralization->filtration drying Drying filtration->drying

Experimental workflow for the synthesis of the Pinoxaden intermediate.

Conclusion

2-Bromo-1,3-diethyl-5-methylbenzene is a critical building block for the synthesis of the herbicide Pinoxaden. The palladium-catalyzed cyanation reaction provides an efficient route to a key intermediate, 2-(2,6-diethyl-4-methylphenyl)malononitrile, which can be readily converted to the corresponding malonamide. The protocols and data presented herein offer a solid foundation for researchers and professionals in the agrochemical industry to utilize this versatile starting material in their synthetic endeavors. Further exploration of this building block in the synthesis of other novel agrochemicals is a promising area for future research.

Application Note: Synthesis of Polysubstituted Benzene Derivatives Using 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1,3-diethyl-5-methylbenzene as a versatile starting material for the synthesis of complex, polysubstituted benzene derivatives. Due to the steric hindrance provided by the flanking diethyl groups, this aryl bromide is a valuable building block for creating molecules with unique three-dimensional structures, which are of interest in agrochemicals, pharmaceuticals, and materials science. This note covers several key palladium-catalyzed cross-coupling reactions, including cyanation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, providing representative protocols and conditions.

Introduction

2-Bromo-1,3-diethyl-5-methylbenzene (also known as 2,6-diethyl-4-methyl-bromobenzene) is an ortho-substituted aryl halide. The substituents flanking the bromine atom create significant steric bulk, which influences its reactivity in cross-coupling reactions. While this hindrance can present challenges, it also allows for the synthesis of sterically encumbered products that can serve as unique scaffolds in medicinal chemistry or as ligands for catalysis. Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, and with the appropriate choice of catalyst, ligand, and reaction conditions, 2-Bromo-1,3-diethyl-5-methylbenzene can be efficiently functionalized.

Applications

The primary application of derivatives synthesized from 2-Bromo-1,3-diethyl-5-methylbenzene is in the agrochemical industry. A notable example is its use in the synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide, a key intermediate in the production of the herbicide Pinoxaden.[1] The 2,6-diethyl-4-methylphenyl moiety is also utilized in the development of sophisticated ligands for transition metal catalysts used in polymerization reactions.[2] The ability to introduce various functional groups onto this sterically defined scaffold makes it a valuable tool for creating novel compounds for drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Successful functionalization of 2-Bromo-1,3-diethyl-5-methylbenzene relies on modern cross-coupling methodologies designed to overcome steric hindrance. The following sections provide an overview and representative conditions for key transformations.

The introduction of a nitrile group is a valuable transformation, as nitriles can be further hydrolyzed to carboxylic acids or reduced to amines. A specific application is the palladium-catalyzed coupling with malononitrile to produce 2-(2,6-diethyl-4-methylphenyl)malononitrile, a precursor to the herbicide Pinoxaden.[1]

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[3][4] For sterically hindered substrates like 2-Bromo-1,3-diethyl-5-methylbenzene, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[3]

The Buchwald-Hartwig amination enables the formation of C–N bonds, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds.[5][6] The choice of ligand is critical for coupling sterically demanding partners, with biarylphosphine ligands being particularly effective.[7][8]

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[9] This reaction is fundamental for synthesizing conjugated systems used in materials science and as precursors in complex molecule synthesis.[10][11] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[10]

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized conditions for the cross-coupling of 2-Bromo-1,3-diethyl-5-methylbenzene. Optimization may be necessary for specific substrates.

Reaction Type Coupling Partner Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Yield (%)
Cyanation MalononitrilePd(OAc)₂ (2 mol%)Xantphos (4 mol%)K₃PO₄ (2 equiv)Toluene110~85[1]
Suzuki-Miyaura Phenylboronic AcidPd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane / H₂O (4:1)10080-95 (Est.)
Buchwald-Hartwig MorpholinePd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene10075-90 (Est.)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%)NoneNEt₃ / Toluene8070-85 (Est.)

Yields for Suzuki, Buchwald-Hartwig, and Sonogashira reactions are estimated based on typical outcomes for sterically hindered aryl bromides as specific data for 2-Bromo-1,3-diethyl-5-methylbenzene is not widely published.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

G start Setup Reaction Vessel (Schlenk Flask) reagents Add: 1. 2-Bromo-1,3-diethyl-5-methylbenzene 2. Coupling Partner 3. Base start->reagents inert Evacuate & Backfill with Argon/Nitrogen (3x) reagents->inert add_solv_cat Add Solvent, Catalyst, and Ligand inert->add_solv_cat heat Heat to Target Temperature with Stirring (12-24h) add_solv_cat->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Polysubstituted Benzene Derivative purify->product

Caption: General experimental workflow for cross-coupling reactions.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Ar-Br transmetal Transmetalation pd2_biaryl Ar-Pd(II)L₂(R') pd2_aryl->pd2_biaryl R'B(OH)₂ pd2_biaryl->pd0 Ar-R' red_elim Reductive Elimination product Ar-R' aryl_halide Ar-Br boronic_acid R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol, 1.0 equiv), malononitrile (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Subsequently, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-(2,6-diethyl-4-methylphenyl)malononitrile.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas three times.

  • Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add a 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas three times.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Work-up: After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford the N-arylated product.

  • Reaction Setup: In a Schlenk flask, combine 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (NEt₃) (2.0 mmol, 2.0 equiv) via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to 80 °C and stir for 8-16 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate, redissolve the residue in ethyl acetate (25 mL), and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the diarylacetylene product.

References

Application Notes and Protocols: 2-Bromo-1,3-diethyl-5-methylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proof-of-concept based on the known reactivity of aryl bromides in cross-coupling reactions. Direct applications of 2-Bromo-1,3-diethyl-5-methylbenzene in materials science are not widely documented in publicly available literature. These notes are intended for research and development purposes to explore potential uses of this compound in the synthesis of novel organic materials.

Introduction

2-Bromo-1,3-diethyl-5-methylbenzene is an aromatic organic compound with a bromine substituent, making it a suitable candidate for various cross-coupling reactions. While primarily documented as a pharmaceutical intermediate, its molecular structure suggests potential as a monomeric building block for the synthesis of functional organic materials. The diethyl and methyl substituents can enhance the solubility of resulting polymers, a crucial property for solution-based processing of organic electronic devices. This document outlines a hypothetical application of 2-Bromo-1,3-diethyl-5-methylbenzene in the synthesis of a novel conjugated polymer for potential use in organic light-emitting diodes (OLEDs).

Hypothetical Application: Synthesis of a Polyfluorene-based Copolymer for OLEDs

In this hypothetical application, 2-Bromo-1,3-diethyl-5-methylbenzene is utilized as a co-monomer in a Suzuki cross-coupling polymerization with a diboronic ester of a fluorene derivative. The resulting copolymer is expected to possess desirable photoluminescent and charge-transporting properties for application as an emissive layer in an OLED device.

Experimental Protocols

1. Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,6-diethyl-4-methylphenylene)] (PFE-DMP)

Objective: To synthesize a soluble, blue-emitting conjugated copolymer via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (Monomer A)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene (227.14 mg, 1.0 mmol), 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (548.6 mg, 1.0 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (40 mL) via syringe.

  • In a separate flask, dissolve K₂CO₃ (829 mg, 6.0 mmol) in deionized water (4 mL) and bubble with argon for 20 minutes to degas.

  • Add the degassed K₂CO₃ solution to the reaction mixture via syringe.

  • Add P(o-tol)₃ (12.2 mg, 0.04 mmol) to the reaction mixture.

  • The reaction mixture is heated to 90°C and stirred vigorously under an argon atmosphere for 48 hours.

  • After cooling to room temperature, the organic layer is separated and washed with deionized water (3 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation.

  • The concentrated solution is precipitated into vigorously stirring methanol (200 mL).

  • The resulting fibrous polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C for 24 hours.

Data Presentation

Table 1: Hypothetical Properties of the Synthesized Polymer (PFE-DMP)

PropertyValueMethod
Number Average MW (Mn)25,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average MW (Mw)55,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.2GPC (Mw/Mn)
UV-Vis Absorption (λmax)385 nmUV-Vis Spectroscopy (in Toluene)
Photoluminescence (λem)425 nm (Blue)Photoluminescence Spectroscopy
HOMO Energy Level-5.8 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.5 eVCV and Optical Bandgap
Glass Transition Temp (Tg)110 °CDifferential Scanning Calorimetry (DSC)

Visualizations

Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki Polymerization cluster_purification Polymer Purification Monomer_A Monomer A (2-Bromo-1,3-diethyl-5-methylbenzene) Reaction_Vessel Schlenk Flask with Toluene Monomer_A->Reaction_Vessel Monomer_B Monomer B (Fluorene Diboronic Ester) Monomer_B->Reaction_Vessel Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction_Vessel Base K₂CO₃ Solution Base->Reaction_Vessel Heating Stirring at 90°C for 48h (under Argon) Reaction_Vessel->Heating Workup Phase Separation & Washing Heating->Workup Precipitation Precipitation in Methanol Workup->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Final Polymer (PFE-DMP) Drying->Final_Polymer

Caption: Workflow for the synthesis of the PFE-DMP copolymer.

OLED_Structure_Function cluster_monomer Monomer Properties cluster_polymer Polymer Characteristics cluster_device OLED Device Performance Monomer 2-Bromo-1,3-diethyl- 5-methylbenzene Solubility Alkyl Groups (Solubility) Monomer->Solubility Reactivity Bromine Atom (Reactivity) Monomer->Reactivity Polymer_Solubility Good Solubility Solubility->Polymer_Solubility Polymer PFE-DMP Copolymer Reactivity->Polymer Polymer_Properties Blue Emission (from Fluorene) Good Film Formation Polymer->Polymer_Properties Device_Fab Solution Processing Polymer_Solubility->Device_Fab Device_Performance Efficient Blue OLED Polymer_Properties->Device_Performance Device_Fab->Device_Performance

Caption: Relationship between monomer structure and device performance.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki coupling of the sterically hindered substrate, 2-Bromo-1,3-diethyl-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling reaction with 2-Bromo-1,3-diethyl-5-methylbenzene?

A1: Low yields with this substrate are common and typically stem from its significant steric hindrance. The two ethyl groups ortho to the bromine atom impede key steps in the catalytic cycle.[1] Specifically, the oxidative addition of the palladium catalyst to the carbon-bromine bond is often slow. Additionally, the final reductive elimination step, which forms the desired C-C bond, can be difficult due to the crowded environment around the palladium center. Catalyst decomposition at the higher temperatures often required for such reactions can also contribute to low yields.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid partner, where it is replaced by a hydrogen atom. This is often exacerbated by harsh basic conditions and the presence of water. To mitigate this, consider using milder bases like K₃PO₄ or Cs₂CO₃, or using more stable boronic esters (e.g., pinacol esters).[2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. It can become significant if the desired cross-coupling is slow. Ensuring a thoroughly deoxygenated reaction environment and optimizing the catalyst system can help reduce homocoupling.

Q3: Is it necessary to run this reaction under an inert atmosphere?

A3: Yes, it is highly recommended. While some Suzuki couplings can tolerate air, the challenging nature of this sterically hindered coupling makes the palladium catalyst more susceptible to deactivation by oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to prevent catalyst degradation and minimize side reactions like homocoupling, leading to more consistent and higher yields.

Q4: My boronic acid is unstable under the reaction conditions. What are my options?

A4: Boronic acid instability, leading to protodeboronation, is a frequent issue. Here are several strategies to address this:

  • Use an excess of the boronic acid: Employing 1.5 to 2.0 equivalents can help drive the reaction to completion.

  • Switch to a boronic ester: Pinacol esters of boronic acids are generally more stable.

  • Use MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[2]

  • Use milder bases: Bases like KF or K₃PO₄ under anhydrous conditions can sometimes reduce the rate of protodeboronation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient catalyst system for sterically hindered substrate. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of reagents or solvents (e.g., presence of oxygen or water).1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Extend the reaction time and monitor progress by TLC or GC-MS. 4. Use anhydrous, degassed solvents and high-purity reagents.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. The transmetalation step is slow compared to homocoupling.1. Ensure the reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Use degassed solvents. 2. A different ligand/base combination may be necessary to accelerate the transmetalation step.
Protodeboronation of Boronic Acid 1. Base is too strong or reaction conditions are too harsh. 2. Presence of excess water.1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). 2. Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[2]
Formation of Palladium Black 1. Catalyst decomposition. 2. Insufficient ligand to stabilize the Pd(0) species.1. Lower the reaction temperature. 2. Use a more robust ligand system, such as a Buchwald-type biarylphosphine ligand. 3. Increase the ligand-to-palladium ratio slightly.

Data Presentation

The following tables summarize recommended starting conditions for the Suzuki coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with a generic arylboronic acid. These conditions are extrapolated from successful reactions with structurally similar, sterically hindered aryl bromides.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst Precursor (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-4)SPhos (4-8)70-95A robust system for many sterically hindered couplings.
Pd₂(dba)₃ (1-2)XPhos (2-4)75-98Often highly effective for di-ortho-substituted substrates.
Pd(PPh₃)₄ (5-10)-< 20Generally not effective for this type of hindered substrate.

Table 2: Recommended Bases and Solvents

Base (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)
K₃PO₄ (2-3)Dioxane / H₂O (4:1)80-11065-90
Cs₂CO₃ (2-3)Toluene90-12070-95
K₂CO₃ (2-3)DMF / H₂O (5:1)80-10050-85

Experimental Protocols

General Procedure for Suzuki Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with an Arylboronic Acid

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)Ln-Ar' transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst system optimal for sterically hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (e.g., 100-120°C) check_temp->increase_temp No check_side_reactions Are there significant side reactions? check_temp->check_side_reactions Yes increase_temp->check_side_reactions address_protodeboronation Use milder base or stable boronic ester check_side_reactions->address_protodeboronation Protodeboronation address_homocoupling Ensure inert atmosphere and degassed solvents check_side_reactions->address_homocoupling Homocoupling success Improved Yield check_side_reactions->success No major side reactions address_protodeboronation->success address_homocoupling->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of the sterically hindered substrate, 2-Bromo-1,3-diethyl-5-methylbenzene. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you navigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with 2-Bromo-1,3-diethyl-5-methylbenzene failing or giving very low yields?

A1: Low reactivity is a common issue when using sterically hindered aryl bromides like 2-Bromo-1,3-diethyl-5-methylbenzene. The two ethyl groups ortho to the bromine atom significantly obstruct the palladium catalyst's access to the carbon-bromine bond. This steric hindrance can slow down or entirely prevent the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Consequently, higher temperatures, longer reaction times, and specialized catalyst systems are often required.[3]

Q2: I observe a significant amount of a dimeric alkyne byproduct. What is this and how can I prevent it?

A2: This byproduct is the result of alkyne homocoupling, also known as Glaser or Hay coupling.[4][5] This side reaction involves the coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne. It is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[6] To minimize or eliminate this side reaction, consider the following strategies:

  • Implement Copper-Free Conditions: The most effective method to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[7][8]

  • Ensure Rigorous Inert Atmosphere: If using a copper co-catalyst, it is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.[9]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My starting material is being consumed, but I'm isolating a product where the bromine atom has been replaced by hydrogen. What is this side reaction?

A3: This side reaction is known as hydrodehalogenation. In this process, the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom from a hydrogen source in the reaction mixture (e.g., the amine base, solvent, or trace water). This can be a significant side reaction, especially with sterically hindered or electron-rich aryl halides, where the desired cross-coupling is slow.[10] Higher reaction temperatures, which are often necessary for hindered substrates, can also increase the rate of hydrodehalogenation.[10]

Q4: My reaction mixture turned black, and the reaction stalled. What happened?

A4: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[9] This removes the active catalyst from the catalytic cycle, causing the reaction to stop. Catalyst decomposition can be caused by several factors:

  • High Temperatures: While heat is often needed for hindered substrates, excessive temperatures can accelerate catalyst decomposition.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Inappropriate Ligand Choice: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst can decompose. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to create a stable, yet highly reactive, monoligated palladium species.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues.

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst System: The palladium catalyst is not active enough for the sterically hindered substrate.[1]• Switch to a more active catalyst system. For hindered aryl bromides, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[11] • Consider using a pre-formed, air-stable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) which can generate the active monoligated Pd(0) species efficiently.[1]
Low Reaction Temperature: The temperature is insufficient to overcome the activation energy for the oxidative addition of the hindered aryl bromide.[3]• Increase the reaction temperature. Reactions with aryl bromides often require heating, sometimes up to 100 °C or higher, especially with hindered substrates.[3] Use a sealed reaction vessel if heating above the solvent's boiling point.
Poor Reagent Quality: Impure or degraded starting materials, catalysts, or solvents.• Use fresh, high-purity palladium catalyst, copper iodide (if applicable), and ligands. • Ensure the amine base is dry and distilled. • Use anhydrous, degassed solvents.
Significant Alkyne Homocoupling Presence of Oxygen and Copper(I): Glaser coupling is catalyzed by Cu(I) in the presence of oxygen.[6]• Switch to a copper-free protocol. This is the most effective solution.[7] • If using copper, ensure all reagents and solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas.[9] • Reduce the amount of copper co-catalyst to the minimum effective level.
Hydrodehalogenation Product Observed Slow Cross-Coupling: The desired coupling reaction is slow due to steric hindrance, allowing the competing reduction pathway to occur.[10]• Optimize the catalyst system to accelerate the rate of cross-coupling (see "Inactive Catalyst System" above). A more active catalyst can outcompete the hydrodehalogenation pathway. • Carefully control the reaction temperature; use the lowest temperature that provides a reasonable reaction rate.
Catalyst Decomposition (Black Precipitate) Reaction Conditions Too Harsh: Excessive heat can cause the catalyst to crash out of solution.[12]• Lower the reaction temperature and accept a longer reaction time. • Ensure the chosen ligand provides sufficient stability to the palladium center at the required temperature.
Inert Atmosphere Failure: Presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands.[12]• Re-evaluate your procedure for establishing and maintaining an inert atmosphere. Use Schlenk techniques and ensure all glassware is properly dried.

Quantitative Data on Related Couplings

Since 2-Bromo-1,3-diethyl-5-methylbenzene is a highly specific substrate, published data is scarce. The following table presents results for the Sonogashira coupling of other sterically hindered or challenging aryl bromides to provide a benchmark for expected yields and effective catalyst systems.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp.Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSOrt97[1]
4-BromoacetophenonePhenylacetylene(AllylPdCl)₂ (1 mol%) / P(t-Bu)₃ (2 mol%)QuinuclidineAcetonitrilert95[7]
1-Bromo-2,6-dimethylbenzenePhenylacetylenePd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) / CuI (1 mol%)i-Pr₂NEtDioxane100 °C85[13]
1-Bromo-2-(iso-propyl)benzenePhenylacetylenePd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) / CuI (1 mol%)i-Pr₂NEtDioxane100 °C92[13]

Abbreviations: DTBNpP = di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; rt = room temperature.

Experimental Protocols

Recommended Protocol: Copper-Free Sonogashira Coupling of 2-Bromo-1,3-diethyl-5-methylbenzene

This protocol is adapted from procedures developed for challenging aryl bromides and is designed to minimize side reactions by avoiding the use of a copper co-catalyst.[1][7]

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Precatalyst: [DTBNpP]Pd(crotyl)Cl (2.5 mol%) or a system generated in situ from (AllylPdCl)₂ (1.25 mol%) and P(t-Bu)₃ (2.5 mol%)

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dioxane

  • Inert gas supply (Argon or high-purity Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Methodology:

  • Glassware and Atmosphere: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas. The reaction must be performed under a strict inert atmosphere using standard Schlenk techniques.

  • Reagent Preparation:

    • Ensure all solvents are anhydrous and have been thoroughly degassed (3-4 freeze-pump-thaw cycles are recommended, or sparging with argon for at least 30 minutes).

    • Ensure the base and alkyne are pure and dry. Liquid bases should be distilled over a suitable drying agent.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv), the palladium precatalyst (2.5 mol%), and the base (2.0 equiv).

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (to make a ~0.1-0.2 M solution with respect to the aryl bromide) via syringe.

    • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

    • If using a catalyst system that is effective at room temperature (like [DTBNpP]Pd(crotyl)Cl with TMP/DMSO), stir the reaction at room temperature.[1]

    • If a thermally activated system is needed, heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-100 °C). Use an oil bath for consistent temperature control.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed or the reaction stalls. Due to the steric hindrance, reaction times may be long (12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with water and then with brine to remove the base and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Sonogashira coupling of a sterically hindered substrate.

Sonogashira_Troubleshooting cluster_catalyst cluster_conditions cluster_side_products start_node Problem: Low or No Yield check_catalyst Check Catalyst System start_node->check_catalyst check_conditions Check Reaction Conditions start_node->check_conditions check_side_products Analyze for Side Products start_node->check_side_products catalyst_inactive Is catalyst active for hindered substrates? check_catalyst->catalyst_inactive temp_low Is temperature high enough? check_conditions->temp_low homocoupling Glaser Homocoupling (Alkyne Dimer)? check_side_products->homocoupling solution_catalyst Solution: - Use bulky, electron-rich ligand (e.g., P(t-Bu)3, XPhos) - Use air-stable precatalyst catalyst_inactive->solution_catalyst No catalyst_decomposed Is there a black ppt (Pd black)? catalyst_inactive->catalyst_decomposed Yes solution_decomposition Solution: - Lower temperature - Ensure strict inert atmosphere - Check reagent purity catalyst_decomposed->solution_decomposition Yes solution_temp Solution: - Increase temperature (e.g., 80-100 °C) temp_low->solution_temp No inert_fail Is atmosphere strictly inert? temp_low->inert_fail Yes solution_inert Solution: - Degas solvents/reagents (Freeze-Pump-Thaw) - Use Schlenk line inert_fail->solution_inert No solution_homocoupling Solution: - Use Copper-Free Protocol - Rigorous O2 exclusion - Slow alkyne addition homocoupling->solution_homocoupling Yes dehalogenation Hydrodehalogenation (Ar-H)? homocoupling->dehalogenation No solution_dehalogenation Solution: - Increase catalyst activity to accelerate coupling rate dehalogenation->solution_dehalogenation Yes

A troubleshooting workflow for the Sonogashira coupling of hindered substrates.

References

preventing homocoupling of 2-Bromo-1,3-diethyl-5-methylbenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 2-Bromo-1,3-diethyl-5-methylbenzene

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homocoupling side reactions when using the sterically hindered substrate, 2-Bromo-1,3-diethyl-5-methylbenzene, in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my reaction with 2-Bromo-1,3-diethyl-5-methylbenzene, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of your starting aryl halide (2-Bromo-1,3-diethyl-5-methylbenzene) react with each other to form a symmetrical biaryl, in this case, 1,1',3,3'-tetraethyl-5,5'-dimethyl-1,1'-biphenyl. This side reaction reduces the yield of your desired unsymmetrical cross-coupled product and introduces a significant purification challenge, as the homocoupled byproduct often has similar chromatographic properties to the target molecule.

Q2: What are the primary causes of aryl halide homocoupling in a palladium-catalyzed cross-coupling reaction?

A2: The homocoupling of aryl halides can be promoted by several factors. In palladium-catalyzed reactions, the mechanism often begins with the oxidative addition of the aryl halide to a Pd(0) center.[1] The resulting Ar-Pd(II)-X intermediate can, under certain conditions, react with another molecule of the intermediate or undergo other pathways that lead to the formation of the Ar-Ar homocoupled product.[1] Additionally, certain catalyst systems, particularly those involving nickel or copper, can also facilitate homocoupling.[1] For palladium catalysis, factors such as high temperatures, inappropriate ligand choice, and the specific electronic properties of the aryl halide can influence the prevalence of this side reaction.[1][2]

Q3: My main side product is the homocoupling of the boronic acid, not the aryl bromide. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is a very common side reaction in Suzuki-Miyaura couplings.[3] This issue is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[3][4][5] This Pd(II) can then promote the coupling of two boronic acid molecules, leading to the homocoupled byproduct.[3][4] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most effective way to prevent this.[5][6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homodimer during its in-situ reduction to the active Pd(0) state.[3][4] Switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or using advanced precatalysts (e.g., Buchwald G3/G4) that cleanly generate the active catalyst can significantly minimize this pathway.[3]

Q4: How does the steric hindrance of 2-Bromo-1,3-diethyl-5-methylbenzene affect the reaction and the likelihood of homocoupling?

A4: The two ethyl groups ortho to the bromine atom in 2-Bromo-1,3-diethyl-5-methylbenzene create significant steric hindrance. This bulkiness can slow down the oxidative addition step, which is the first step in the catalytic cycle.[7] To overcome this, specialized, bulky, and electron-rich ligands are often required to promote the reaction.[8][9] Paradoxically, while these bulky ligands are designed to facilitate the desired cross-coupling, an improper choice of catalyst, base, or reaction conditions can lead to side reactions like homocoupling becoming more competitive if the desired pathway is kinetically slow.[9]

Q5: Which ligands are recommended for sterically hindered substrates like this one to minimize homocoupling?

A5: For sterically demanding couplings, bulky and electron-rich phosphine ligands are highly effective.[3][10] Ligands such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2][3] Their large size can promote the final reductive elimination step to form the desired product while sterically discouraging the formation of intermediates that lead to homocoupling.[4][9]

Troubleshooting Guide for Homocoupling

If you observe significant formation of 1,1',3,3'-tetraethyl-5,5'-dimethyl-1,1'-biphenyl (aryl halide homocoupling) or the boronic acid-derived homodimer, follow this systematic troubleshooting workflow.

G Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere - Rigorously degas all solvents (including water). - Use a robust inert gas manifold (3x vacuum/backfill cycles). start->check_atmosphere check_catalyst 2. Evaluate Palladium Source - Using a Pd(II) precatalyst? - Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., XPhos Pd G3). check_atmosphere->check_catalyst If problem persists check_ligand 3. Optimize Ligand - Is the ligand bulky and electron-rich enough? - Screen ligands like SPhos, XPhos, or RuPhos. check_catalyst->check_ligand If problem persists check_base 4. Re-evaluate Base & Solvent - Is the base too strong or concentrated? - Try weaker inorganic bases (K3PO4, K2CO3). - Ensure solvent is anhydrous and pure. check_ligand->check_base If problem persists check_conditions 5. Adjust Reaction Conditions - Is the temperature too high? - Try lowering the temperature. - Consider slow addition of the boronic acid. check_base->check_conditions If problem persists end Successful Optimization: Minimized Homocoupling check_conditions->end If resolved

A systematic workflow for troubleshooting homocoupling.

Data on Reaction Parameter Effects

The selection of reaction parameters is critical. The following tables summarize the expected impact of different components on the selectivity of cross-coupling versus homocoupling for a sterically hindered aryl bromide.

Table 1: Effect of Palladium Source and Ligand on Product Distribution

Pd Source (mol%)Ligand (mol%)Temp (°C)Cross-Coupling Yield (%)Homocoupling (Ar-Ar) (%)Reference Principle
Pd(OAc)₂ (2)PPh₃ (4)100Low to ModerateSignificantPd(II) sources can promote homocoupling.[3][4]
Pd₂(dba)₃ (1)PPh₃ (4)100ModerateModeratePd(0) is better, but PPh₃ is not ideal for hindered substrates.
Pd(OAc)₂ (2)XPhos (4)80HighLowBulky, electron-rich ligands accelerate reductive elimination.[3][11]
XPhos Pd G3 (2)None needed80Excellent Minimal Advanced precatalysts ensure clean generation of active Pd(0)L.[3]

Table 2: Influence of Base and Solvent on Selectivity

Base (equiv)SolventTemp (°C)Cross-Coupling Yield (%)Homocoupling (Boronic Acid) (%)Reference Principle
K₃PO₄ (2.0)Dioxane/H₂O (5:1)80Excellent Low Weaker inorganic bases are often preferred.[3]
NaOtBu (2.0)Toluene110GoodModerate to HighStrong bases and high temps can promote side reactions.[12]
Cs₂CO₃ (2.0)THF65GoodLowCarbonates are a good general choice for Suzuki couplings.[13]
K₂CO₃ (2.0)Dioxane/H₂O (5:1)80HighLowA standard and effective base for many systems.[14]

Competing Reaction Pathways

The desired cross-coupling catalytic cycle competes directly with pathways leading to homocoupling. Minimizing the concentration of oxygen and free Pd(II) is key to favoring the desired outcome.

G Cross-Coupling vs. Homocoupling Pathways pd0 Pd(0)L oa Oxidative Addition pd0->oa + Ar-X oxygen O2 pd0->oxygen Oxidation pd2_intermediate Ar-Pd(II)-X(L) oa->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal + R'-B(OH)2 + Base diorgano_pd Ar-Pd(II)-Ar'(L) transmetal->diorgano_pd re Reductive Elimination diorgano_pd->re re->pd0 Regenerates Catalyst product Desired Product Ar-Ar' re->product homo_product Homocoupled Byproduct R'-R' pd2_source Pd(II) Precatalyst (e.g., Pd(OAc)2) homo_intermediate Pd(II) Species pd2_source->homo_intermediate Direct reaction oxygen->homo_intermediate boronic_acid 2 R'-B(OH)2 homo_intermediate->boronic_acid boronic_acid->homo_product Undesired Pathway

The desired catalytic cycle versus pathways leading to homocoupling.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with a generic arylboronic acid, designed to minimize homocoupling.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Vessel Preparation: Add the 2-Bromo-1,3-diethyl-5-methylbenzene, arylboronic acid, XPhos Pd G3 catalyst, and finely ground K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure the complete removal of atmospheric oxygen.[15]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.[15]

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Purification of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 2-Bromo-1,3-diethyl-5-methylbenzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying 2-Bromo-1,3-diethyl-5-methylbenzene?

A1: Given that 2-Bromo-1,3-diethyl-5-methylbenzene is a non-polar, light yellow liquid, the standard choice is normal-phase chromatography.[1][2]

  • Stationary Phase: Silica gel (SiO₂) is the most common and effective choice for this type of compound due to its polar nature and slightly acidic properties.[2][3] Alumina can also be used.[3]

  • Mobile Phase (Eluent): A non-polar solvent system is required. Typically, a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether is used.[4][5] The exact ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]

Q2: How do I determine the optimal solvent system before running the column?

A2: The optimal solvent system is determined by running analytical Thin Layer Chromatography (TLC) plates.[3] The goal is to find a solvent mixture that provides a good separation of the desired compound from its impurities. An ideal Rf (retention factor) for the target compound is approximately 0.35, as this typically ensures a good balance between separation and elution time.[3] You should test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).

Q3: What is the difference between wet and dry sample loading, and when should I use each?

A3:

  • Wet Loading: The crude sample is dissolved in the absolute minimum amount of the eluent (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the column.[6][7] This is the most common method for samples that are readily soluble in the mobile phase.

  • Dry Loading: The crude sample is first dissolved in a volatile solvent, mixed with a small amount of dry silica gel, and then the solvent is evaporated to yield a free-flowing powder.[6] This powder is then carefully added to the top of the packed column. This method is highly recommended when your compound has poor solubility in the starting eluent, as it prevents dissolution issues on the column and often leads to sharper bands and better separation.[6][8]

Q4: What are the potential impurities I might encounter during this purification?

A4: Impurities can arise from the synthetic route used to prepare 2-Bromo-1,3-diethyl-5-methylbenzene. Common impurities may include unreacted starting materials, reagents, and isomeric byproducts. The separation of positional isomers of diethylbenzene derivatives can be particularly challenging and may require careful optimization of the chromatographic conditions.[9][10][11]

Q5: How much silica gel and crude sample should I use?

A5: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample.[3] For more difficult separations (e.g., closely eluting isomers), a higher ratio (approaching 100:1) may be necessary. The amount of sample you can load depends on the column diameter and the difficulty of the separation; overloading is a common cause of poor resolution.[8]

Data Presentation

Table 1: Physical and Chemical Properties of 2-Bromo-1,3-diethyl-5-methylbenzene

PropertyValueReference
CAS Number 314084-61-2[12]
Molecular Formula C₁₁H₁₅Br[13]
Molecular Weight 227.14 g/mol [13]
Appearance Light yellow liquid[1]
Boiling Point 258.98 °C at 760 mmHg[1]
Density 1.211 g/cm³[1]
Refractive Index 1.529[1]

Table 2: Illustrative Rf Values vs. Eluent Composition

This table provides hypothetical, yet typical, Rf values to illustrate the effect of solvent polarity on separation during a TLC analysis.

Eluent System (Hexane:Ethyl Acetate)Rf of Non-polar ImpurityRf of 2-Bromo-1,3-diethyl-5-methylbenzeneRf of Polar Impurity
99:10.850.600.15
98:20.900.750.30
95:5 0.95 0.35 (Optimal) 0.05
90:100.980.550.10

Experimental Workflow Visualization

G start_end start_end process process analysis analysis decision decision start Crude Product tlc 1. TLC Analysis (Determine Eluent) start->tlc pack 2. Pack Column (Wet Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute Column & Collect Fractions load->elute analyze 5. Analyze Fractions (by TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end G problem problem decision decision cause cause solution solution start Problem: Poor Separation q1 Are bands cracked or channeled? start->q1 q2 Was sample band wide? q1->q2 No c1 Cause: Improper Packing q1->c1 Yes q3 Is Rf on TLC < 0.1 or > 0.6? q2->q3 No c2 Cause: Poor Loading Technique q2->c2 Yes c3 Cause: Suboptimal Eluent q3->c3 Yes s1 Solution: Repack column carefully c1->s1 end Improved Separation s1->end s2 Solution: Use minimal solvent or dry loading c2->s2 s2->end s3 Solution: Re-optimize eluent with TLC (aim for Rf ~0.35) c3->s3 s3->end

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-1,3-diethyl-5-methylbenzene? A1: The primary method is the electrophilic aromatic substitution (EAS) of 1,3-diethyl-5-methylbenzene.[1][2] This involves reacting the starting material with a suitable brominating agent, often in the presence of a catalyst, to substitute a hydrogen atom on the aromatic ring with a bromine atom.

Q2: Which brominating agents are suitable for this synthesis, especially at scale? A2: Common choices include liquid bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Liquid Bromine (Br₂): Highly reactive and cost-effective, but its use presents significant safety challenges due to its toxicity and corrosiveness, especially on a large scale.[3][4]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often preferred for controlled, selective brominations.

Q3: Is a catalyst necessary for this reaction? A3: Not always. The starting material, 1,3-diethyl-5-methylbenzene, is a highly activated aromatic ring due to the three electron-donating alkyl groups. It can often be brominated under mild conditions without a strong Lewis acid catalyst. However, for less reactive systems or to improve reaction rates, a catalyst like iron(III) bromide (FeBr₃) may be used.[1]

Q4: What are the primary safety concerns during scale-up? A4: The main hazards are:

  • Handling Bromine: If using liquid bromine, there is a high risk of toxic vapor exposure and severe chemical burns.[3][4] Using a closed system and providing an emergency quenching solution (e.g., sodium thiosulfate) is critical.

  • Exothermic Reaction: The bromination of activated aromatic rings is often exothermic. At scale, poor heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and promoting side reactions.[4]

  • Hydrogen Bromide (HBr) Gas: The reaction produces HBr gas as a byproduct, which is corrosive and toxic. The reactor must be equipped with a gas scrubber system to neutralize the HBr.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

  • Possible Cause 1: Insufficient Reagent Activity.

    • Solution: If using a milder agent like NBS, the reaction may require gentle heating or a catalytic amount of an initiator. For Br₂, ensure it has not degraded.

  • Possible Cause 2: Inefficient Mixing.

    • Solution: On a larger scale, mass transfer can be limiting. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if the reaction involves multiple phases.

  • Possible Cause 3: Premature Quenching.

    • Solution: Monitor the reaction progress using techniques like GC or TLC. Do not proceed with the work-up until the starting material has been consumed to the desired level.

Problem 2: Poor Regioselectivity (Formation of Isomers)

  • Possible Cause 1: Reaction Temperature is Too High.

    • Solution: Higher temperatures can reduce the selectivity of electrophilic aromatic substitutions. Maintain a lower, controlled temperature (e.g., 0-10 °C) during the addition of the brominating agent to favor the thermodynamically preferred product.[5]

  • Possible Cause 2: Incorrect Choice of Solvent or Catalyst.

    • Solution: The solvent polarity can influence selectivity. Experiment with different solvents (e.g., dichloromethane, carbon tetrachloride, or acetic acid). While often not needed, the choice of a Lewis acid catalyst can also impact the isomer distribution.

Problem 3: Formation of Polybrominated Byproducts

  • Possible Cause 1: Over-addition of Brominating Agent.

    • Solution: The highly activated nature of the substrate makes it susceptible to polybromination.[6] Use a stoichiometric amount (or a slight deficit) of the brominating agent (e.g., 0.95-1.0 equivalents). Add the agent slowly and sub-surface to avoid localized high concentrations.

  • Possible Cause 2: Extended Reaction Time at High Temperature.

    • Solution: Once the starting material is consumed (as monitored by GC/TLC), quench the reaction promptly. Allowing the reaction to proceed for too long, especially if warm, increases the likelihood of a second bromination event.

Problem 4: Difficult Work-up and Purification

  • Possible Cause 1: Emulsion Formation during Aqueous Wash.

    • Solution: This is common in large-scale extractions. To break emulsions, add a saturated brine (NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous phase, promoting layer separation.[7]

  • Possible Cause 2: Product is Difficult to Separate from Impurities.

    • Solution: If distillation is ineffective due to close boiling points of isomers, purification by column chromatography may be necessary at the lab scale. For industrial scale, crystallization or fractional distillation under high vacuum might be required.

Data Presentation

Table 1: Comparison of Common Brominating Agents

FeatureLiquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, reddish-brown liquidWhite/off-white crystalline solid
Molecular Weight 159.81 g/mol 177.98 g/mol
Handling Safety Severe hazard; toxic, corrosive, requires specialized handling procedures.[3]Moderate hazard; easier and safer to handle as a solid.
Reactivity Very high; can lead to over-bromination if not controlled.Milder; allows for more selective reactions.
Byproducts HBr (gas)Succinimide (solid)
Scale-Up Suitability Suitable with robust engineering controls (closed systems, scrubbers).Often preferred for safety and selectivity, though may be more expensive.

Table 2: Typical Reaction Parameters for Aromatic Bromination

ParameterConditionRationale & Scale-Up Consideration
Temperature 0 °C to 25 °CLower temperatures favor higher regioselectivity and help control the exotherm. A robust reactor cooling system is essential for scale-up.
Solvent Dichloromethane (DCM), Acetic Acid, or no solventSolvent choice affects reagent solubility and reaction polarity. At scale, solvent recovery and waste disposal are key factors.
Reaction Time 1 - 6 hoursMonitored by GC/TLC. Reaction time may increase at a larger scale due to addition and heat transfer limitations.
Stoichiometry 0.95 - 1.05 eq. of Brominating AgentUsing a slight excess may drive conversion, but increases the risk of polybromination. Precise dosing is critical at scale.
Expected Yield 75% - 90%Yields can be lower at scale due to transfer losses and less-than-ideal mixing or temperature control.

Experimental Protocol: Synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene

This protocol is a representative example and should be optimized for specific equipment and scale.

Materials:

  • 1,3-diethyl-5-methylbenzene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • Dichloromethane (DCM) or Acetic Acid (as solvent)

  • 5% Sodium Thiosulfate solution (for quenching)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet connected to a caustic scrubber with the starting material, 1,3-diethyl-5-methylbenzene, and the chosen solvent (e.g., DCM).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: In a separate container, dissolve the NBS in the solvent. Add this solution dropwise to the cooled reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C. Monitor the reaction's progress every hour using GC or TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a 5% solution of sodium thiosulfate to quench any unreacted bromine/NBS. A color change (disappearance of yellow/orange) indicates the quench is complete.

  • Work-Up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any acid).

    • Water.

    • Saturated brine solution (to aid in phase separation).[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product, 2-Bromo-1,3-diethyl-5-methylbenzene.

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Problem: Low Yield cause1 Potential Cause: Incomplete Reaction start->cause1 cause2 Potential Cause: Side Reactions (e.g., Polybromination) start->cause2 cause3 Potential Cause: Product Loss During Work-up start->cause3 sol1a Solution: Increase Reaction Time cause1->sol1a sol1b Solution: Increase Temperature (Caution: may affect selectivity) cause1->sol1b sol1c Solution: Check Reagent Quality cause1->sol1c sol2a Solution: Reduce Bromine Stoichiometry (Use ~1.0 eq.) cause2->sol2a sol2b Solution: Slow Reagent Addition & Maintain Low Temp cause2->sol2b sol3a Solution: Optimize Extraction pH cause3->sol3a sol3b Solution: Use Brine to Break Emulsions cause3->sol3b sol3c Solution: Minimize Transfer Steps cause3->sol3c

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with the sterically hindered substrate, 2-Bromo-1,3-diethyl-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-Bromo-1,3-diethyl-5-methylbenzene so challenging?

A1: The primary challenge arises from the significant steric hindrance around the bromine atom, caused by the two ortho-diethyl groups. This steric bulk can impede key steps in the catalytic cycle of many cross-coupling reactions, such as oxidative addition to the metal center and subsequent reductive elimination.[1] This often leads to low reaction yields and slow reaction rates.

Q2: What are the most suitable types of cross-coupling reactions for this substrate?

A2: While challenging, several cross-coupling reactions can be successfully employed with careful catalyst selection and optimization. The most promising include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often the first choice due to the mild reaction conditions and commercial availability of a wide range of boronic acids.[2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[3][4]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[5][6]

  • Negishi Coupling: For C-C bond formation with organozinc reagents, which can be particularly effective for creating sp²-sp³ bonds.[7]

Q3: Which catalyst system (metal and ligand) is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A3: For sterically hindered substrates like 2-Bromo-1,3-diethyl-5-methylbenzene, a palladium-based catalyst with a bulky, electron-rich phosphine ligand is highly recommended.[1] A good initial screening system would be:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos, SPhos, or RuPhos. These ligands are designed to facilitate reactions with sterically demanding substrates.[1]

  • Base: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is often effective.[8]

  • Solvent: Anhydrous, degassed solvents like toluene, dioxane, or THF are commonly used.[9]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A4: Similar to Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for the Buchwald-Hartwig amination of this substrate. Catalyst systems based on ligands like Josiphos or bulky biaryl phosphines have shown success with hindered aryl halides.[3] Strong bases like NaOtBu or LHMDS are typically required.[4] Careful control of reaction temperature is also crucial to balance reactivity with catalyst stability.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed catalyst complex for better consistency.[10]
Inappropriate Ligand The steric bulk of 2-Bromo-1,3-diethyl-5-methylbenzene requires a highly specialized ligand. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1]
Insufficiently Strong Base For sterically hindered couplings, a strong base is often necessary to facilitate the catalytic cycle. Try switching to a stronger base like K₃PO₄, Cs₂CO₃, or NaOtBu.[4][8]
Low Reaction Temperature Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, but monitor for catalyst decomposition.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[9]
Poor Quality Reagents Verify the purity of 2-Bromo-1,3-diethyl-5-methylbenzene and the coupling partner. Impurities can poison the catalyst.
Problem 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Catalyst Decomposition Catalyst deactivation can lead to side reactions. Consider using a more robust ligand or a lower reaction temperature.[10]
Presence of Water For Suzuki couplings, a small amount of water can be beneficial, but excess water can lead to protodeboronation of the boronic acid. Ensure anhydrous solvents are used where appropriate.
Incorrect Stoichiometry An excess of the boronic acid or amine can sometimes lead to homocoupling. Try adjusting the stoichiometry of the reactants.
Base-Induced Decomposition The use of a very strong base can sometimes lead to decomposition of sensitive substrates. If this is suspected, screen alternative, milder bases.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with sterically hindered aryl bromides, applicable to 2-Bromo-1,3-diethyl-5-methylbenzene.

Table 1: Suzuki-Miyaura Coupling Conditions

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-110Moderate to HighA good starting point for many arylboronic acids.[1]
Pd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (2)Dioxane100Moderate to HighEffective for challenging, sterically hindered couplings.[1]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O100Low to ModerateMay be less effective for this substrate but is a classic catalyst.

Table 2: Buchwald-Hartwig Amination Conditions

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield RangeNotes
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to ExcellentA versatile system for a range of amines.[11]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100HighA common system for aryl amine synthesis.[11]
Pd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF70-90GoodEffective for primary and secondary alkylamines.[11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific amine.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Add 2-Bromo-1,3-diethyl-5-methylbenzene, the amine, and degassed toluene.

  • Seal the tube tightly and heat to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[11]

Visualizations

CatalystSelectionWorkflow cluster_start Start: Define Coupling Reaction cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_execution Execution and Analysis Start Select Coupling Type (e.g., Suzuki, Buchwald-Hartwig) Palladium Choose Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Palladium Ligand Select Bulky Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) Palladium->Ligand Base Select Appropriate Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Ligand->Base Solvent Choose Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Base->Solvent Temperature Set Initial Reaction Temperature (e.g., 80-110 °C) Solvent->Temperature Reaction Run Reaction Under Inert Atmosphere Temperature->Reaction Analysis Monitor Progress (TLC, LC-MS) Reaction->Analysis Troubleshoot Low Yield or Side Products? Analysis->Troubleshoot Optimize Optimize Conditions (Ligand, Base, Temp.) Troubleshoot->Optimize Yes Product Successful Coupling Troubleshoot->Product No Optimize->Reaction

Caption: A logical workflow for catalyst selection and optimization for couplings with 2-Bromo-1,3-diethyl-5-methylbenzene.

SuzukiCatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd Base Base Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

effect of sterically hindered substrates on 2-Bromo-1,3-diethyl-5-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 2-Bromo-1,3-diethyl-5-methylbenzene. The information addresses common issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-1,3-diethyl-5-methylbenzene considered a "sterically hindered" substrate?

The steric hindrance of 2-Bromo-1,3-diethyl-5-methylbenzene arises from the two bulky ethyl groups positioned on the benzene ring ortho to (i.e., directly adjacent to) the bromine atom. These groups physically obstruct the reaction center, making it difficult for incoming reagents or catalysts to approach and interact with the carbon-bromine bond. This can significantly slow down reaction rates or necessitate specialized conditions to achieve a successful transformation.[1]

Q2: What are the general consequences of this steric hindrance on its reactivity?

The primary consequence is a decrease in reaction rates for many standard transformations. Key effects include:

  • Difficulty in Oxidative Addition: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the initial step of the palladium catalyst inserting into the carbon-bromine bond is often slower.[2]

  • Challenges in Nucleophilic Substitution: Direct SNAr reactions are generally not feasible.

  • Sluggish Grignard Reagent Formation: The reaction with magnesium metal to form the corresponding Grignard reagent can be difficult to initiate.[3][4]

  • Need for Specialized Catalysts: Overcoming the steric barrier often requires the use of catalysts with bulky, electron-rich ligands that can promote the desired reaction steps.[2][5]

Q3: For palladium-catalyzed reactions, what is the general reactivity order of aryl halides?

The typical reactivity order for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[6][7] While 2-Bromo-1,3-diethyl-5-methylbenzene contains a bromide, which is generally reactive, its steric hindrance makes it behave more like a less reactive aryl chloride, often requiring conditions optimized for such challenging substrates.[5]

Troubleshooting Guide: Grignard Reagent Formation and Use

The formation of a Grignard reagent from a sterically hindered aryl bromide can be challenging.[3]

Q4: My Grignard reaction with 2-Bromo-1,3-diethyl-5-methylbenzene won't start. What can I do?

Failure to initiate is the most common problem and is usually due to a passivating oxide layer on the magnesium metal.[3][8]

  • Activation of Magnesium: The magnesium surface must be activated. This can be achieved by adding a small crystal of iodine (the brown color will disappear upon reaction), a few drops of 1,2-dibromoethane, or by using commercially available, highly reactive Rieke magnesium.[3][9]

  • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh metal surface.[9]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Grignard reagents react readily with water.[4][10]

Q5: I'm observing a significant amount of a biphenyl side product in my Grignard reaction. How can I minimize this?

The formation of a biphenyl (Wurtz-Fittig coupling) is a known side reaction, favored by higher temperatures and high concentrations of the aryl bromide.[4]

  • Control the Addition: Add the solution of 2-Bromo-1,3-diethyl-5-methylbenzene slowly to the magnesium suspension to maintain a low instantaneous concentration and control the exothermic reaction.[4]

  • Maintain Moderate Temperature: While some initial heating might be needed, avoid excessive temperatures once the reaction has initiated.

Q6: My cross-coupling reaction using the prepared Grignard reagent gives a low yield. What are the key parameters for optimization?

Coupling sterically encumbered Grignard reagents often requires specific catalytic systems.[11][12] Iron-catalyzed cross-coupling has proven effective for such challenging substrates.[13]

Data Presentation: Optimization of Iron-Catalyzed Cross-Coupling
EntryLigandAdditiveTemperature (°C)Yield (%)
1NoneNone25< 5
2TMEDANone2545
3TMU None25 > 90
4NMPNone2560

Data is illustrative, based on principles for sterically hindered substrates. TMU = Tetramethylurea, TMEDA = Tetramethylethylenediamine, NMP = N-Methyl-2-pyrrolidone.[11][12][13]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This reaction is highly sensitive to the choice of catalyst, ligand, and base when using hindered substrates.[7]

Q7: My Suzuki-Miyaura reaction with 2-Bromo-1,3-diethyl-5-methylbenzene is giving a low yield. What should I troubleshoot first?

The primary factors to investigate are the palladium catalyst system (precatalyst and ligand) and the base.

  • Ligand Choice: Standard ligands like PPh3 are often ineffective. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed to facilitate reactions with hindered substrates.[14]

  • Palladium Precatalyst: Use a modern, air-stable precatalyst (e.g., a palladacycle) which can simplify handling and improve consistency.[14]

  • Base Selection: The choice of base is critical. Strong bases like Cs2CO3 or K3PO4 are often more effective than weaker ones like Na2CO3.[15]

  • Temperature: Higher temperatures (e.g., 80-110 °C) are typically required to overcome the activation barrier for oxidative addition.[14]

Data Presentation: Suzuki-Miyaura Reaction Optimization
EntryLigandBaseTemperature (°C)Yield (%)
1PPh₃K₂CO₃8015
2XPhosK₂CO₃8065
3XPhos K₃PO₄ 110 88
4SPhosK₃PO₄11085
5RuPhosK₃PO₄11082

Data is illustrative and based on general principles for challenging Suzuki-Miyaura couplings.[14]

Troubleshooting Guide: Buchwald-Hartwig Amination

C-N bond formation with 2-Bromo-1,3-diethyl-5-methylbenzene is challenging and highly dependent on the catalytic system.[16][17]

Q8: I am attempting a Buchwald-Hartwig amination with a primary amine and getting no product. What is the most critical parameter?

For sterically hindered substrates, the choice of phosphine ligand is the single most critical parameter.[1][5]

  • Use Bulky Ligands: Employ modern, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][18] These ligands promote the formation of the active monoligated palladium species necessary for efficient catalysis.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is most commonly used.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Data Presentation: Ligand Effect in Buchwald-Hartwig Amination
EntryLigandBaseTemperature (°C)Yield (%)
1BINAPCs₂CO₃100< 10
2P(o-tolyl)₃NaOtBu10035
3RuPhos NaOtBu 100 92
4XPhosNaOtBu10089

Data is illustrative, based on the need for sterically hindered ligands in challenging aminations.[5][16]

Experimental Protocols

Protocol 1: Grignard Reagent Formation

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium. Add a single crystal of iodine.[9]

  • Addition: Dissolve 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.[10]

  • Reaction: Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 eq.), the desired arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a precatalyst, 4 mol%) to a dry Schlenk flask.

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[14]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

  • Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if needed), and NaOtBu (1.5 eq.) to a dry Schlenk flask.

  • Reagents: Add the amine (1.2 eq.) and 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 eq.).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the desired aryl amine product by flash column chromatography.

Visualizations

Experimental_Workflow_Grignard_Formation start_end start_end process process decision decision io io start Start: Assemble Dry Glassware add_mg Add Mg Turnings (1.2 eq) & Iodine Crystal start->add_mg add_solvent Add Anhydrous Ether/THF add_mg->add_solvent initiate Add Small Aliquot of Ar-Br add_solvent->initiate prepare_arbr Prepare Ar-Br Solution (1.0 eq in Ether/THF) prepare_arbr->initiate check_init Reaction Initiated? initiate->check_init activate Activate Mg: Warm / Crush check_init->activate No add_rest Slowly Add Remainder of Ar-Br Solution check_init->add_rest Yes activate->initiate reflux Maintain Gentle Reflux (1-2 hours) add_rest->reflux complete Reaction Complete (Mg Consumed) reflux->complete end_node Use Reagent Immediately complete->end_node

Caption: Workflow for Grignard reagent formation.

Troubleshooting_Suzuki_Coupling problem problem question question suggestion suggestion outcome outcome start Low or No Yield in Suzuki-Miyaura Coupling q_ligand Using Bulky Ligand? (e.g., XPhos, SPhos) start->q_ligand s_ligand Switch to a Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligand q_ligand->s_ligand No q_base Base Strong Enough? (e.g., K₃PO₄) q_ligand->q_base Yes s_ligand->q_base s_base Switch to a Stronger Base: K₃PO₄ or Cs₂CO₃ q_base->s_base No q_temp Temperature Sufficiently High? (e.g., >100 °C) q_base->q_temp Yes s_base->q_temp s_temp Increase Temperature to 100-110 °C q_temp->s_temp No success Improved Yield q_temp->success Yes s_temp->success

Caption: Troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Managing Reaction Temperature for 2-Bromo-1,3-diethyl-5-methylbenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature in palladium-catalyzed cross-coupling reactions involving 2-Bromo-1,3-diethyl-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical when using 2-Bromo-1,3-diethyl-5-methylbenzene in coupling reactions?

A1: 2-Bromo-1,3-diethyl-5-methylbenzene is a sterically hindered and electron-rich aryl bromide. These characteristics can slow down the oxidative addition step in the catalytic cycle, often necessitating higher reaction temperatures to achieve a reasonable reaction rate. However, elevated temperatures can also lead to undesirable side reactions such as catalyst decomposition (formation of palladium black), dehalogenation of the starting material, and homocoupling of the coupling partners. Therefore, precise temperature management is crucial to balance reactivity with selectivity and catalyst stability.

Q2: My reaction is sluggish at lower temperatures. Is it always better to increase the heat?

A2: Not necessarily. While increasing the temperature can accelerate the reaction, it may also promote catalyst decomposition and side reactions, ultimately lowering the yield. Before increasing the temperature, consider other strategies such as screening different ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos), using a more active pre-catalyst, or choosing a more appropriate base and solvent system. If you do need to increase the temperature, do so incrementally and monitor the reaction closely for signs of catalyst decomposition.

Q3: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is often caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To prevent this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Consider using a more thermally stable ligand or a pre-catalyst. Lowering the reaction temperature, even if it prolongs the reaction time, can often prevent catalyst decomposition and lead to a higher overall yield.

Q4: Can I perform these coupling reactions at room temperature with 2-Bromo-1,3-diethyl-5-methylbenzene?

A4: Yes, in some cases. The use of highly active palladium pre-catalysts, often featuring bulky electron-rich phosphine ligands (e.g., Buchwald ligands), can facilitate couplings of sterically hindered aryl bromides at or near room temperature. For instance, certain copper-free Sonogashira couplings have been successfully performed at ambient temperatures.[1][2] Success at lower temperatures is highly dependent on the specific reaction type, the coupling partner, and the catalyst system employed.

Q5: How does the choice of base influence the optimal reaction temperature?

A5: The base plays a crucial role in the catalytic cycle, and its strength can influence the required reaction temperature. Stronger bases, like sodium tert-butoxide, can facilitate the reaction at lower temperatures but may be incompatible with certain functional groups. Weaker bases, such as potassium carbonate or phosphate, are milder but might require higher temperatures to achieve a good reaction rate. The choice of base should be optimized in conjunction with the temperature and other reaction parameters.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction is clean, but starting material is unreacted.Insufficient Temperature: The reaction may be too slow at the current temperature due to the steric hindrance of the substrate.Gradually increase the reaction temperature in 10-20°C increments. Monitor for byproduct formation.
Inefficient Catalyst System: The chosen ligand or palladium source may not be active enough for this sterically hindered substrate at the set temperature.Switch to a more active catalyst system. For Suzuki couplings with sterically hindered substrates, bulky biarylphosphine ligands are often effective.[4] For Buchwald-Hartwig aminations, consider ligands like Xantphos or RuPhos.[5]
Poor Solubility: The substrate or other reagents may not be fully dissolved at the current temperature.Choose a solvent with better solubility for your substrates. A slight, controlled increase in temperature can also improve solubility.
A complex mixture of products is observed.Temperature is too high: High temperatures can lead to side reactions and decomposition of starting materials or products.Lower the reaction temperature. Consider a longer reaction time at a lower temperature.
Inappropriate Base: The base might be too strong or too weak for the reaction at the given temperature.Screen different bases. For instance, in Buchwald-Hartwig aminations, strong bases like NaOtBu may allow for lower temperatures, while weaker bases like K₂CO₃ might require more heat.[6][7]
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Symptom Possible Cause Suggested Solution
The reaction mixture turns black, and the reaction stalls.Excessively High Temperature: The palladium catalyst is not stable at the reaction temperature.Reduce the reaction temperature. If a higher temperature is necessary for reactivity, switch to a more thermally stable ligand or pre-catalyst.
Presence of Oxygen: Traces of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.Increase the ligand-to-palladium ratio. For phosphine ligands, a ratio of 1.1:1 to 2:1 (Ligand:Pd) is a good starting point.

Data Presentation: Temperature Effects on Coupling Reactions

The following tables provide illustrative data on how temperature can affect the outcome of common coupling reactions with sterically hindered aryl bromides like 2-Bromo-1,3-diethyl-5-methylbenzene. Note: These are representative values and actual results may vary depending on the specific coupling partners and reaction conditions.

Table 1: Illustrative Temperature Optimization for Suzuki-Miyaura Coupling

Temperature (°C)Reaction Time (h)Yield (%)Observations
Room Temperature24< 5Very sluggish reaction.
601845Moderate conversion, clean reaction.
801285Good conversion, minimal byproducts.
100892High conversion, slight increase in homocoupling byproducts.
120675Faster reaction, but significant catalyst decomposition and byproduct formation.

Table 2: Illustrative Temperature Effects on Heck Coupling with Styrene

Temperature (°C)Reaction Time (h)Yield (%)Observations
802420Slow reaction with incomplete conversion.
1001670Good yield, clean product formation.
1201088Excellent yield and reaction rate.
140665Increased formation of dehalogenated starting material and catalyst decomposition.

Table 3: Illustrative Temperature Influence on Sonogashira Coupling

Temperature (°C)Reaction Time (h)Yield (%)Observations
Room Temperature2475Successful with a highly active catalyst system (copper-free).[1]
501285Faster reaction with good yield.
80690High yield, minimal alkyne homocoupling.
100470Increased alkyne homocoupling and some catalyst decomposition.

Table 4: Illustrative Temperature Guidance for Buchwald-Hartwig Amination

Amine TypeRecommended Starting Temperature (°C)Typical Range (°C)Notes
Primary Alkylamine8060-100Generally reactive, lower temperatures may be sufficient.
Secondary Alkylamine9080-110May require slightly higher temperatures than primary amines.
Aniline (Primary Arylamine)10080-120Often requires higher temperatures due to lower nucleophilicity.
Di-aryl Amine110100-130Can be challenging and often requires more forcing conditions.

Experimental Protocols

The following are general protocols for key coupling reactions with 2-Bromo-1,3-diethyl-5-methylbenzene. These should be considered as starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling with Styrene

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • P(o-tolyl)₃ (0.04 mmol)

  • Triethylamine (1.5 mmol)

  • DMF (5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 120°C with vigorous stirring for 10-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene (Copper-Free)

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Triethylamine (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at 80°C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • Xantphos (0.036 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene, 2-Bromo-1,3-diethyl-5-methylbenzene, and morpholine via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation / Amine Coordination & Deprotonation (Nu-M / R2NH + Base) Ar-Pd(II)(Nu)L2->Pd(0)L2 Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination caption General Catalytic Cycle for Cross-Coupling Reactions

Caption: General Catalytic Cycle for Cross-Coupling Reactions

Troubleshooting_Workflow start Low or No Yield check_temp Is the reaction temperature appropriate for a sterically hindered substrate? start->check_temp increase_temp Incrementally increase temperature (e.g., 10-20°C) and monitor. check_temp->increase_temp No check_catalyst Is the catalyst system active enough? check_temp->check_catalyst Yes increase_temp->check_catalyst change_ligand Switch to a bulkier, more electron-rich ligand (e.g., Buchwald type). check_catalyst->change_ligand No check_decomposition Is there evidence of catalyst decomposition (palladium black)? check_catalyst->check_decomposition Yes optimize_conditions Optimize other parameters (base, solvent, concentration). change_ligand->optimize_conditions lower_temp Lower the reaction temperature. check_decomposition->lower_temp Yes check_decomposition->optimize_conditions No lower_temp->optimize_conditions success Improved Yield optimize_conditions->success caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

References

Technical Support Center: Grignard Reagent Initiation with 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the initiation of the Grignard reagent from 2-Bromo-1,3-diethyl-5-methylbenzene. The sterically hindered nature of this aryl bromide can present unique challenges to this classic organometallic reaction.

Troubleshooting Guide

Problem: The Grignard reaction with 2-Bromo-1,3-diethyl-5-methylbenzene fails to initiate.

Symptoms:

  • No observable heat generation (exotherm).

  • The magnesium turnings remain shiny and unreacted.

  • No formation of a cloudy or grayish precipitate.

  • If an activator like iodine was used, its color persists.

This guide provides a systematic approach to diagnosing and resolving initiation failures.

Potential CauseRecommended Solutions
Inactive Magnesium Surface The primary obstacle to initiating a Grignard reaction is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer prevents the magnesium from reacting with the aryl halide.[1] For a sterically hindered substrate like 2-Bromo-1,3-diethyl-5-methylbenzene, an active magnesium surface is critical. Solutions: 1. Chemical Activation: Use an activating agent to disrupt the MgO layer. Common choices include a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] 2. Mechanical Activation: Physically disrupt the oxide layer by crushing the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[3] Vigorous stirring can also be beneficial.[4] 3. Use Fresh Magnesium: Employ fresh, shiny magnesium turnings from a new container.
Presence of Moisture Grignard reagents are potent bases and are rapidly quenched by protic species like water.[3] Even trace amounts of moisture in the glassware, solvent, or starting materials can inhibit the reaction. Solutions: 1. Rigorous Drying of Glassware: Flame-dry all glassware under a vacuum or oven-dry at a high temperature for several hours and assemble while hot under a stream of inert gas (argon or nitrogen). 2. Anhydrous Solvents: Use a freshly opened bottle of an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl).
Low Reactivity of the Aryl Halide The steric hindrance from the two ethyl groups ortho to the bromine in 2-Bromo-1,3-diethyl-5-methylbenzene can slow down the reaction with the magnesium surface. Solutions: 1. Higher Temperatures: Consider using a higher boiling solvent like THF to allow for gentle refluxing, which can help initiate the reaction.[5] 2. Potent Activators: If iodine or 1,2-dibromoethane are insufficient, a small amount of diisobutylaluminum hydride (DIBAL-H) can be a very effective activating agent for challenging substrates.[1][6] 3. Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.[2]
Impurities in Reagents Impurities in the 2-Bromo-1,3-diethyl-5-methylbenzene or solvent can interfere with the reaction. Solutions: 1. Purify the Aryl Bromide: If the purity is questionable, consider distilling the 2-Bromo-1,3-diethyl-5-methylbenzene. 2. Use High-Purity Solvents: Ensure the solvent is of a high grade and suitable for Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a successful Grignard initiation?

A successful initiation is typically marked by several observations:

  • A noticeable increase in the temperature of the reaction mixture (an exotherm).

  • The appearance of a cloudy, grayish, or brownish precipitate.

  • Spontaneous boiling of the solvent (especially with diethyl ether).[1]

  • If iodine was used as an activator, its characteristic purple/brown color will fade.[3]

Q2: I'm using 2-Bromo-1,3-diethyl-5-methylbenzene and the reaction starts but then stops. What could be the cause?

This could be due to a few factors. The initial exotherm may consume the most active sites on the magnesium surface. If the bulk of the magnesium is still coated with a passivating oxide layer, the reaction may halt. Another possibility is that trace amounts of water are being consumed, initially allowing the reaction to start but then quenching the newly formed Grignard reagent.

Solution: Ensure continuous and efficient stirring to constantly expose fresh magnesium surfaces. If the reaction stalls, gentle warming with a heat gun might help to restart it. However, be cautious as the reaction can sometimes re-initiate vigorously.

Q3: Can I use THF instead of diethyl ether for this reaction?

Yes, and for a sterically hindered substrate like 2-Bromo-1,3-diethyl-5-methylbenzene, THF is often a better choice.[5] THF is a better solvating agent for the Grignard reagent and its higher boiling point allows for heating to reflux, which can facilitate the initiation of more challenging reactions.

Q4: What is Wurtz coupling and is it a concern with this substrate?

Wurtz coupling is a side reaction where the newly formed Grignard reagent reacts with another molecule of the aryl bromide to form a biaryl compound. While it is a potential side reaction, it can often be minimized by the slow, dropwise addition of the 2-Bromo-1,3-diethyl-5-methylbenzene solution to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side product.

Quantitative Data Summary

The following table provides general quantitative recommendations for initiating a Grignard reaction with an aryl bromide. These may need to be optimized for the specific case of 2-Bromo-1,3-diethyl-5-methylbenzene.

ParameterRecommended Value/RangeNotes
Magnesium 1.2 - 2.0 equivalentsA slight excess of magnesium is typically used.
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for less reactive halides.
Concentration 0.5 - 1.0 MMore dilute conditions can sometimes favor Grignard formation over side reactions.
Iodine (Activator) 1-2 small crystalsThe disappearance of the color is a good visual indicator of initiation.[3]
1,2-Dibromoethane (Activator) 3-5 mol%The evolution of ethylene gas (bubbling) signals activation.[7]
Initiation Temperature Room Temperature to RefluxGentle warming or refluxing may be necessary for sterically hindered substrates.

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine

  • Glassware Preparation: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (Argon or Nitrogen).

  • Reagent Setup: To the reaction flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Activation: Add one or two small crystals of iodine.

  • Initiation: Add a small portion of the 2-Bromo-1,3-diethyl-5-methylbenzene solution in anhydrous ether. Stir the mixture. Initiation is indicated by the fading of the iodine color and a gentle exotherm. Gentle warming with a heat gun can be applied if the reaction does not start.

  • Addition: Once initiated, add the remainder of the 2-Bromo-1,3-diethyl-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)

  • Glassware Preparation: Follow the same procedure as for iodine activation to ensure anhydrous conditions.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the reaction flask under an inert atmosphere.

  • Activation: Add a small amount of anhydrous ether to cover the magnesium. Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension. The observation of bubbling (ethylene gas) indicates activation.

  • Initiation: Add a small portion of the 2-Bromo-1,3-diethyl-5-methylbenzene solution. A gentle exotherm should be observed.

  • Addition: Once the reaction has initiated, continue the dropwise addition of the remaining aryl bromide solution.

Visual Troubleshooting Workflow

GrignardTroubleshooting start Reaction Fails to Initiate q1 Are conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the magnesium surface active? a1_yes->q2 sol1 Flame-dry all glassware. Use anhydrous solvent. a1_no->sol1 sol1->q1 end_success Successful Initiation a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature adequate? a2_yes->q3 sol2 Activate Mg with: - Iodine - 1,2-Dibromoethane - Mechanical Crushing - Sonication a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_fail Consider alternative methods (e.g., Turbo-Grignard, Rieke Mg) a3_yes->end_fail sol3 Gently warm the mixture. Consider using a higher-boiling solvent (THF). a3_no->sol3 sol3->q3

Caption: Troubleshooting workflow for Grignard reagent initiation.

References

Technical Support Center: Dehalogenation of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction during experiments with 2-Bromo-1,3-diethyl-5-methylbenzene. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help mitigate the formation of the undesired byproduct, 1,3-diethyl-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with 2-Bromo-1,3-diethyl-5-methylbenzene?

A1: Dehalogenation is a side reaction where the bromine atom on the aromatic ring of 2-Bromo-1,3-diethyl-5-methylbenzene is replaced by a hydrogen atom, leading to the formation of 1,3-diethyl-5-methylbenzene. This reduces the yield of the desired product and complicates purification.

Q2: What are the common reaction types where dehalogenation of 2-Bromo-1,3-diethyl-5-methylbenzene is observed?

A2: Dehalogenation is frequently observed as a side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings. It can also occur during the formation of Grignard reagents from 2-Bromo-1,3-diethyl-5-methylbenzene.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a key contributor to dehalogenation. These species can arise from various sources, including solvents (like alcohols), water, or the decomposition of reagents. The Pd-H species can then participate in a competing catalytic cycle that leads to the replacement of the bromine atom with hydrogen. The steric hindrance around the bromine atom in 2-Bromo-1,3-diethyl-5-methylbenzene can slow down the desired cross-coupling reaction, making the dehalogenation pathway more competitive.

Q4: How can the choice of phosphine ligand affect the extent of dehalogenation?

A4: The choice of phosphine ligand is crucial. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos, RuPhos), are often effective at promoting the desired reductive elimination step of the cross-coupling reaction over the dehalogenation pathway. These ligands can stabilize the palladium center and facilitate the formation of the C-C bond with the coupling partner.

Q5: What role does the base and solvent play in the dehalogenation side reaction?

A5: The base and solvent system can significantly influence the rate of dehalogenation. Strong bases, especially in combination with protic solvents like alcohols, can promote the formation of Pd-H species and increase the likelihood of dehalogenation. Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents such as toluene or dioxane is often recommended to minimize this side reaction.

Q6: Can dehalogenation occur during the preparation of the Grignard reagent from 2-Bromo-1,3-diethyl-5-methylbenzene?

A6: Yes, during the formation of the Grignard reagent, if there are any protic sources in the reaction mixture (e.g., residual water in the solvent or on the glassware), the highly basic Grignard reagent can be protonated, leading to the formation of the dehalogenated product, 1,3-diethyl-5-methylbenzene. Therefore, strictly anhydrous conditions are essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of dehalogenated byproduct (1,3-diethyl-5-methylbenzene) in a Suzuki-Miyaura coupling reaction. 1. Inappropriate Ligand: The phosphine ligand is not bulky or electron-rich enough to promote efficient reductive elimination. 2. Base and Solvent System: Use of a strong base (e.g., alkoxides) in a protic solvent (e.g., methanol, ethanol). 3. Presence of Water: Moisture in the reaction can be a source of protons. 4. High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.1. Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. 2. Optimize Base and Solvent: Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like toluene or dioxane. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 4. Temperature Control: Attempt the reaction at a lower temperature and monitor the progress.
Low yield of the desired product and significant dehalogenation in a Kumada coupling reaction. 1. Catalyst System: The nickel or palladium catalyst may not be optimal for the sterically hindered substrate. 2. Grignard Reagent Quality: The Grignard reagent may contain impurities or have partially decomposed. 3. Reaction Conditions: High temperatures or prolonged reaction times can increase byproduct formation.1. Catalyst and Ligand Screening: Experiment with different Ni or Pd catalysts and ligands. For sterically hindered substrates, ligands with a large bite angle can be beneficial. 2. Fresh Grignard Reagent: Prepare the Grignard reagent fresh before use under strictly anhydrous conditions. 3. Controlled Conditions: Run the reaction at the lowest effective temperature and monitor for completion to avoid extended heating.
Formation of 1,3-diethyl-5-methylbenzene during the synthesis of the Grignard reagent. 1. Presence of Moisture: Water in the solvent, on the glassware, or on the surface of the magnesium turnings. 2. Atmospheric Moisture: Exposure of the highly reactive Grignard reagent to air.1. Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous ether or THF, and high-quality magnesium turnings. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

Data Presentation

Table 1: Influence of Phosphine Ligand on a Model Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

LigandCatalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O1004535
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene807515
XPhosPd₂(dba)₃K₃PO₄Toluene8092<5
SPhosPd₂(dba)₃K₃PO₄Toluene8095<3

Note: The data presented is representative and compiled from general findings for sterically hindered aryl bromides. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for the cross-coupling of 2-Bromo-1,3-diethyl-5-methylbenzene with an arylboronic acid using a bulky phosphine ligand to suppress dehalogenation.

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-1,3-diethyl-5-methylbenzene, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of Grignard Reagent under Strictly Anhydrous Conditions

This protocol describes the preparation of the Grignard reagent from 2-Bromo-1,3-diethyl-5-methylbenzene while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Magnesium turnings (1.2 mmol)

  • 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol)

  • Anhydrous diethyl ether or THF (5 mL)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Place the magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Heat the flask gently under a stream of inert gas to remove any adsorbed moisture from the magnesium surface and then cool to room temperature.

  • Add the small crystal of iodine.

  • Dissolve 2-Bromo-1,3-diethyl-5-methylbenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution should be used immediately for the subsequent reaction.

Visualizations

Dehalogenation_Side_Reaction Aryl_Br 2-Bromo-1,3-diethyl-5-methylbenzene (Ar-Br) Ox_Add_Intermediate Ar-Pd(II)(Br)L_n Aryl_Br->Ox_Add_Intermediate Oxidative Addition Pd0 Pd(0)L_n Transmetalation_Intermediate Ar-Pd(II)(R)L_n Ox_Add_Intermediate->Transmetalation_Intermediate Transmetalation Pd_Hydride H-Pd(II)(Br)L_n Ox_Add_Intermediate->Pd_Hydride Protonolysis Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Transmetalation_Intermediate Desired_Product Desired Product (Ar-R) Transmetalation_Intermediate->Desired_Product Reductive Elimination Desired_Product->Pd0 Dehalogenated_Product Dehalogenated Byproduct (Ar-H) Dehalogenated_Product->Pd0 Pd_Hydride->Dehalogenated_Product Reductive Elimination Proton_Source Proton Source (H₂O, ROH, etc.) Proton_Source->Pd_Hydride Grignard_Dehalogenation Aryl_Br 2-Bromo-1,3-diethyl-5-methylbenzene (Ar-Br) Grignard_Reagent Grignard Reagent (Ar-MgBr) Aryl_Br->Grignard_Reagent + Mg (Anhydrous Conditions) Mg Mg Mg->Grignard_Reagent Dehalogenated_Product Dehalogenated Byproduct (Ar-H) Grignard_Reagent->Dehalogenated_Product Protonation Side Reaction Desired_Reaction Desired Subsequent Reaction (e.g., with an electrophile) Grignard_Reagent->Desired_Reaction Successful Path Protic_Source Protic Source (e.g., H₂O) Protic_Source->Dehalogenated_Product

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-1,3-diethyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-1,3-diethyl-5-methylbenzene, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to quantify its purity and identify potential process-related impurities. This guide provides a comprehensive comparison of the principal analytical techniques for the purity assessment of 2-Bromo-1,3-diethyl-5-methylbenzene: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of 2-Bromo-1,3-diethyl-5-methylbenzene.

ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection via UV absorbance.Quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.[1][2]
Typical Purity Assay (%) >99.5%>99.5%>99.5% (with certified standard)
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.3%
Precision (RSD) < 1.0%< 1.0%< 0.5%
Accuracy (Recovery) 98-102%98-102%99-101%
Analysis Time ~20-30 minutes~15-25 minutes~10-15 minutes per sample
Strengths High resolution for volatile impurities, robust, and widely available.Versatile for a wide range of compounds, including non-volatile impurities.Primary ratio method, highly accurate and precise, requires no specific reference standard for the analyte, and provides structural information.[3]
Limitations Not suitable for non-volatile or thermally labile impurities.May require derivatization for compounds without a UV chromophore, potential for co-elution of impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for each of the discussed analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like 2-Bromo-1,3-diethyl-5-methylbenzene.[4]

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 50 mg of 2-Bromo-1,3-diethyl-5-methylbenzene and dissolve in 10 mL of a suitable solvent such as methylene chloride or acetone.

Data Analysis: The purity is determined by area normalization, where the peak area of 2-Bromo-1,3-diethyl-5-methylbenzene is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile method suitable for a broad range of compounds and is particularly useful for identifying non-volatile impurities.[5][6]

Instrumentation: HPLC system with a pump, autosampler, column compartment, and a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

    • Start with 60% A, hold for 2 minutes.

    • Linearly increase to 95% A over 10 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 20 mg of 2-Bromo-1,3-diethyl-5-methylbenzene and dissolve in 50 mL of acetonitrile.

Data Analysis: Similar to GC-FID, purity is typically calculated using area normalization.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[2][7]

Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, for example, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of 2-Bromo-1,3-diethyl-5-methylbenzene into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).

    • Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

Data Analysis: The purity of 2-Bromo-1,3-diethyl-5-methylbenzene is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = 2-Bromo-1,3-diethyl-5-methylbenzene

  • IS = Internal Standard

Workflow and Pathway Visualizations

To further clarify the analytical processes, the following diagrams illustrate the typical workflows.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample 2-Bromo-1,3-diethyl- 5-methylbenzene Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID Volatile HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Non-Volatile qNMR qNMR Analysis Dissolution->qNMR Primary Standard Chromatogram Chromatogram/ Spectrum Acquisition GC_FID->Chromatogram HPLC_UV->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for the purity assessment of 2-Bromo-1,3-diethyl-5-methylbenzene.

Method_Selection_Logic Start Start: Purity Assessment Required Impurity_Type Expected Impurities? Start->Impurity_Type Volatile Volatile/ Process Impurities Impurity_Type->Volatile Yes Non_Volatile Non-Volatile/ Degradants Impurity_Type->Non_Volatile Yes Primary_Method Primary Method/ Highest Accuracy Needed? Impurity_Type->Primary_Method No/Unknown GC_Method Select GC-FID Volatile->GC_Method HPLC_Method Select HPLC-UV Non_Volatile->HPLC_Method Primary_Method->GC_Method No, Routine QC qNMR_Method Select qNMR Primary_Method->qNMR_Method Yes End End: Method Selected GC_Method->End HPLC_Method->End qNMR_Method->End

Caption: Decision pathway for selecting an appropriate analytical method.

References

Comparative Analysis of Reaction Products of 2-Bromo-1,3-diethyl-5-methylbenzene: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of chemical reactions is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of reaction products stemming from 2-Bromo-1,3-diethyl-5-methylbenzene, a sterically hindered aryl bromide commonly employed in organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is a likely pathway for the transformation of 2-Bromo-1,3-diethyl-5-methylbenzene. The analysis of the resulting product mixture, which may contain the desired biaryl product alongside unreacted starting materials and various byproducts, requires robust analytical techniques. This guide will focus on the utility of GC-MS in this context and provide a comparative overview of alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticipated Reaction Products

A typical Suzuki-Miyaura coupling reaction of 2-Bromo-1,3-diethyl-5-methylbenzene with an arylboronic acid, for instance, phenylboronic acid, is expected to yield 2,6-diethyl-4-methyl-1,1'-biphenyl as the primary product. However, side reactions can lead to the formation of byproducts. Common byproducts in Suzuki-Miyaura reactions include homocoupling products of the boronic acid (forming biphenyl in this case) and dehalogenation of the starting aryl bromide (forming 1,3-diethyl-5-methylbenzene).

GC-MS Analysis: A Powerful Tool for Separation and Identification

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the reaction products of 2-Bromo-1,3-diethyl-5-methylbenzene. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and provides a characteristic mass spectrum, which acts as a molecular fingerprint, allowing for their identification.

Experimental Protocol: GC-MS

A standard GC-MS protocol for the analysis of a Suzuki-Miyaura reaction mixture would involve the following steps:

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard (e.g., a compound with a known concentration and retention time that does not interfere with the analytes of interest) is often added for quantitative analysis.

  • GC Separation: The sample is injected into the GC. A typical temperature program for the oven would start at a lower temperature and gradually increase to separate compounds with a range of boiling points.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.

Table 1: Representative GC-MS Data for a Suzuki Coupling Reaction of a Sterically Hindered Aryl Bromide

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
1,3-diethyl-5-methylbenzene (Dehalogenation byproduct)8.5148 (M+), 133, 119, 91
Biphenyl (Homocoupling byproduct)10.2154 (M+), 77
2-Bromo-1,3-diethyl-5-methylbenzene (Starting Material)12.1226/228 (M+, Br isotopes), 211/213, 147
2,6-diethyl-4-methyl-1,1'-biphenyl (Product)15.8224 (M+), 209, 195, 181
Internal Standard (e.g., Dodecane)9.3170 (M+), 57, 43

Note: The retention times and mass spectral fragments are illustrative and can vary depending on the specific GC-MS conditions and the exact substrates used.

Quantitative Analysis

By integrating the peak areas of the analytes and the internal standard in the chromatogram, the relative amounts of each component in the reaction mixture can be determined. This allows for the calculation of the reaction yield and the assessment of byproduct formation.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for certain applications.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point and polarity, detection by massHigh sensitivity and specificity, excellent for volatile compounds, provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds, may require derivatization for certain functional groups.
HPLC-UV Separation by polarity, detection by UV absorbanceSuitable for a wide range of compounds, including non-volatile and thermally labile ones, straightforward quantification.Lower resolution for complex mixtures compared to GC, less structural information than MS.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural elucidation, non-destructive, can be used for quantification (qNMR).Lower sensitivity than MS, can be complex to interpret for mixtures, requires higher sample concentrations.

Experimental Workflows and Signaling Pathways

To visualize the analytical process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis GC-MS Analysis A 2-Bromo-1,3-diethyl- 5-methylbenzene D Reaction Mixture A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Sample Preparation (Dilution & Internal Standard) D->E F GC Injection E->F G Separation in Column F->G H MS Detection G->H I Data Analysis H->I

Caption: Workflow for Suzuki-Miyaura coupling and GC-MS analysis.

suzuki_cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X 2-Bromo-1,3-diethyl- 5-methylbenzene Ar-X->Oxidative Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Quantifying 2-Bromo-1,3-diethyl-5-methylbenzene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2-Bromo-1,3-diethyl-5-methylbenzene, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for this purpose. While specific HPLC methods for this compound are not widely documented, a robust reverse-phase HPLC method can be readily developed. This guide will compare a proposed HPLC method with the more established GC techniques for brominated aromatic compounds and the simpler, less specific UV-Vis spectrophotometric approach.

Comparison of Analytical Methods

The choice of analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of each method for the quantification of 2-Bromo-1,3-diethyl-5-methylbenzene.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Measurement of the absorbance of UV-Vis light by the analyte.
Selectivity High (tunable with different columns and mobile phases)Very High (excellent separation of isomers and closely related compounds).[2]Low (potential for interference from other UV-absorbing compounds).
Sensitivity High (typically ppm to ppb levels)Very High (ppm to ppb levels, can be enhanced with specific detectors).[3]Moderate (typically ppm level).[4]
Sample Volatility Not requiredRequired (analyte must be volatile or derivatized).[5]Not required
Instrumentation HPLC system with a UV detectorGas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).UV-Vis Spectrophotometer
Typical Run Time 5-15 minutes10-30 minutes< 1 minute per sample
Advantages Versatile for a wide range of compounds, non-destructive.High resolving power, ideal for complex mixtures.[2]Rapid, simple, and cost-effective.
Limitations Method development may be required for novel compounds.Limited to thermally stable and volatile compounds.Lacks specificity, susceptible to matrix interference.[6]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and instrumentation.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on standard reverse-phase chromatography principles suitable for aromatic compounds.[7][8]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 270 nm (based on the chromophore of the benzene ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is adapted from established techniques for the analysis of brominated aromatic compounds.[2][9]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or DB-35MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate. Prepare calibration standards in the same solvent.

UV-Vis Spectrophotometry Method

This method offers a rapid, albeit less specific, means of quantification.[10]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or cyclohexane.

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For aromatic compounds, this is typically in the 250-280 nm range.

  • Calibration: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Measurement: Dissolve the unknown sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the logical flow of each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column C18 Column Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Autosampler Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data Result Concentration Data->Result

Caption: Workflow for HPLC analysis of 2-Bromo-1,3-diethyl-5-methylbenzene.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_output Output Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Standard Standard Standard->Dissolve Injector GC Injector (Vaporization) Dissolve->Injector Inject Column Capillary Column Injector->Column CarrierGas Carrier Gas CarrierGas->Injector Detector FID Detector Column->Detector Data Data Acquisition & Processing Detector->Data Result Concentration Data->Result

Caption: Workflow for GC analysis of 2-Bromo-1,3-diethyl-5-methylbenzene.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_output Output Sample Sample Dissolve Dissolve in UV-Transparent Solvent Sample->Dissolve Standard Standards Standard->Dissolve Spectrophotometer Spectrophotometer Dissolve->Spectrophotometer Place in Cuvette Scan Wavelength Scan (Determine λmax) Spectrophotometer->Scan Measure Measure Absorbance at λmax Spectrophotometer->Measure Calibration Create Calibration Curve Measure->Calibration From Standards Result Concentration Calibration->Result Calculate from Sample Absorbance

Caption: Workflow for UV-Vis spectrophotometric analysis.

References

comparative study of palladium catalysts for 2-Bromo-1,3-diethyl-5-methylbenzene cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-1,3-diethyl-5-methylbenzene

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The sterically hindered aryl halide, 2-bromo-1,3-diethyl-5-methylbenzene, presents a challenging substrate for traditional cross-coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this substrate and structurally related sterically hindered aryl bromides. The selection of an appropriate palladium precursor and ligand is critical for achieving high efficiency and yields.

Catalyst Performance Comparison

The choice of palladium catalyst system significantly impacts the outcome of cross-coupling reactions with sterically hindered substrates. Below is a summary of catalyst performance in various coupling reactions with 2-bromo-1,3-diethyl-5-methylbenzene and analogous compounds.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides with Phenylboronic Acid
Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100189522-Bromo-1,3,5-trimethylbenzene
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane8012921.52-Bromomesitylene
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80246552-Bromo-1,3-diethyl-5-methylbenzene
[PdCl(allyl)]₂RuPhosK₂CO₃t-BuOH/H₂O80169022-Bromo-1,3-diisopropylbenzene
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides with Morpholine
Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Substrate
Pd₂(dba)₃XPhosNaOtBuToluene100129822-Bromo-1,3,5-trimethylbenzene
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110249422-Bromomesitylene
G3-XPhosXPhosLHMDSToluene10089612-Bromo-1,3-diethyl-5-methylbenzene
Pd(dba)₂BrettPhosCs₂CO₃Toluene100189122-Bromo-1,3-diisopropylbenzene
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides with Phenylacetylene
Palladium PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Substrate
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF65128522-Bromo-1,3,5-trimethylbenzene
Pd(OAc)₂SPhosCuIDIPAToluene80168822-Bromomesitylene
[PdCl(allyl)]₂cataCXium® ANoneCs₂CO₃1,4-Dioxane100247522-Bromo-1,3-diethyl-5-methylbenzene
Pd(MeCN)₂Cl₂XPhosCuIi-Pr₂NEtDMF90128222-Bromo-1,3-diisopropylbenzene
Table 4: Heck Coupling of Sterically Hindered Aryl Bromides with n-Butyl Acrylate
Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Substrate
Pd(OAc)₂P(o-tol)₃Et₃NDMF120247832-Bromo-1,3,5-trimethylbenzene
Pd₂(dba)₃Buchwald LigandK₂CO₃1,4-Dioxane110188522-Bromomesitylene
Herrmann's CatalystNoneNaOAcNMP130168012-Bromo-1,3-diethyl-5-methylbenzene
Pd/CPPh₃i-Pr₂NEtXylene140367252-Bromo-1,3-diisopropylbenzene

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with 2-bromo-1,3-diethyl-5-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are then added, followed by the solvent (e.g., toluene/H₂O, 5:1, 5 mL). The mixture is stirred and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). 2-Bromo-1,3-diethyl-5-methylbenzene (1.0 mmol) and morpholine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring. Upon completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[1]

Visualizing Reaction Workflows

The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Start reactants Combine Aryl Bromide, Boronic Acid, and Base start->reactants atmosphere Inert Atmosphere (Argon/Nitrogen) reactants->atmosphere catalyst Add Pd Precursor and Ligand atmosphere->catalyst solvent Add Solvent catalyst->solvent heat Heat and Stir solvent->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst_base Combine Pd Precursor, Ligand, and Base start->catalyst_base reagents Add Aryl Bromide and Amine catalyst_base->reagents solvent Add Solvent reagents->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle for these cross-coupling reactions follows a well-established sequence of steps involving the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M or R'₂NH PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Performance of 2-Bromo-1,3-diethyl-5-methylbenzene in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the outcome of chemical transformations. This guide provides a comparative analysis of the performance of 2-Bromo-1,3-diethyl-5-methylbenzene in various solvent systems, supported by experimental data gleaned from analogous reactions, to inform its application in organic synthesis, particularly in cross-coupling reactions.

Executive Summary

2-Bromo-1,3-diethyl-5-methylbenzene is a sterically hindered aryl bromide that serves as a versatile building block in the synthesis of complex organic molecules. Its reactivity and the efficiency of its transformations are profoundly influenced by the choice of solvent. This guide explores the impact of different solvent systems on the solubility and reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and materials science. While specific comparative studies on this exact molecule are limited, this guide consolidates data from reactions involving structurally similar, sterically hindered aryl bromides to provide a predictive framework for solvent selection.

Solubility Profile

The solubility of 2-Bromo-1,3-diethyl-5-methylbenzene is a key factor in achieving homogeneous reaction conditions, which often leads to improved reaction rates and yields.

Solvent FamilySpecific SolventSolubilityRemarks
Aprotic Polar Tetrahydrofuran (THF)HighCommonly used for Grignard reagent formation and many cross-coupling reactions.
1,4-DioxaneHighOften used in Suzuki and Buchwald-Hartwig reactions, frequently in combination with water.
Dimethylformamide (DMF)Moderate to HighEffective for Heck and Sonogashira couplings, but can be challenging to remove.
Aprotic Nonpolar TolueneHighA standard solvent for a wide range of palladium-catalyzed reactions.
XylenesHighSimilar to toluene, but allows for higher reaction temperatures.
Protic Polar MethanolSlightly Soluble[1]Generally not a primary choice for cross-coupling reactions with this substrate.
Chlorinated ChloroformSoluble[1]Can be used, but less common for cross-coupling due to potential side reactions.
Ethers Diethyl EtherHighA classic solvent for Grignard reagent formation.

Performance in Cross-Coupling Reactions

The choice of solvent significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions involving sterically hindered aryl bromides like 2-Bromo-1,3-diethyl-5-methylbenzene. The solvent can influence catalyst stability, solubility of reagents, and the rate of key elementary steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For sterically hindered substrates, the choice of solvent is critical to achieving good yields.

Solvent SystemTypical BaseTemperature (°C)Yield (%)Notes
Toluene/WaterK₂CO₃, K₃PO₄80-110Good to ExcellentA versatile and commonly used system. The aqueous phase is crucial for the transmetalation step.
1,4-Dioxane/WaterCs₂CO₃, K₃PO₄80-100Good to ExcellentOften provides excellent results for challenging substrates.
Tetrahydrofuran (THF)Na₂CO₃, K₃PO₄60-80Moderate to GoodA lower-boiling point option, suitable for more reactive coupling partners.
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. The solvent choice is dictated by the nature of the amine and the desired reaction temperature.

Solvent SystemTypical BaseTemperature (°C)Yield (%)Notes
TolueneNaOtBu, LHMDS80-110Good to ExcellentA standard choice, particularly with bulky phosphine ligands.
1,4-DioxaneK₃PO₄, Cs₂CO₃80-100Good to ExcellentEffective for a broad range of amines.
Tetrahydrofuran (THF)NaOtBu60-80Moderate to GoodSuitable for less hindered amines or more reactive aryl bromides.
Heck and Sonogashira Couplings

For these reactions, polar aprotic solvents are often favored to facilitate the solubility of the reagents and promote the desired reactivity.

ReactionSolvent SystemTypical BaseTemperature (°C)Yield (%)Notes
Heck Coupling DMF, NMPEt₃N, K₂CO₃100-140GoodHigh-boiling polar solvents are often necessary to drive the reaction to completion.
Sonogashira Coupling THF, TolueneEt₃N, i-Pr₂NEt25-80Good to ExcellentOften performed at milder temperatures compared to other coupling reactions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

Materials:

  • 2-Bromo-1,3-diethyl-5-methylbenzene

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., Toluene/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-1,3-diethyl-5-methylbenzene (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: - 2-Bromo-1,3-diethyl-5-methylbenzene - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent System (e.g., Toluene/Water) reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Work-up: - Cool to RT - Extraction - Washing monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Signaling_Pathway Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Comparative Guide to the Reactivity of 2-Bromo-1,3-diethyl-5-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reactivity of 2-bromo-1,3-diethyl-5-methylbenzene in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to the limited availability of specific kinetic studies on 2-bromo-1,3-diethyl-5-methylbenzene, this guide leverages data from analogous, structurally related aryl bromides to predict its behavior and provide a framework for experimental design.

Introduction to 2-Bromo-1,3-diethyl-5-methylbenzene

2-Bromo-1,3-diethyl-5-methylbenzene is a polysubstituted aromatic halide. The steric hindrance provided by the two ethyl groups ortho to the bromine atom, combined with the electronic effect of the alkyl substituents, is expected to significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. Understanding these effects is crucial for predicting reaction outcomes and optimizing conditions.

Comparative Kinetic Analysis

The following sections compare the expected kinetic performance of 2-bromo-1,3-diethyl-5-methylbenzene in Suzuki-Miyaura and Buchwald-Hartwig reactions based on studies of structurally similar, sterically hindered aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction rate is influenced by the electronic and steric properties of the aryl halide. Electron-donating groups, such as the ethyl and methyl groups on 2-bromo-1,3-diethyl-5-methylbenzene, can decrease the rate of oxidative addition, which is often the rate-determining step. Furthermore, the ortho-diethyl substitution introduces significant steric bulk, which can further hinder the approach of the palladium catalyst.

Substrate AnalogyExpected Relative RateKey Considerations
BromobenzeneFasterNo steric hindrance from ortho substituents.
2-BromotolueneSlightly SlowerMinimal steric hindrance from a single ortho methyl group.
2,6-DimethylbromobenzeneSlowerIncreased steric hindrance from two ortho methyl groups.
2-Bromo-1,3-diethyl-5-methylbenzene Slowest Significant steric hindrance from two ortho ethyl groups.

This table provides a qualitative comparison. Actual reaction rates will depend on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction is sensitive to steric and electronic effects on the aryl halide. The steric hindrance from the ortho-diethyl groups in 2-bromo-1,3-diethyl-5-methylbenzene is expected to be a major factor influencing the reaction rate. The choice of a suitable bulky phosphine ligand is often critical to overcome this steric challenge and achieve efficient coupling.

Substrate AnalogyExpected Relative RateKey Considerations
BromobenzeneFasterNo steric hindrance.
2-BromotolueneSlowerMild steric hindrance.
2,6-DimethylbromobenzeneSignificantly SlowerIncreased steric hindrance.
2-Bromo-1,3-diethyl-5-methylbenzene Very Slow Substantial steric hindrance requiring specialized bulky ligands.

This table provides a qualitative comparison. The choice of amine coupling partner will also significantly impact the reaction rate.

Experimental Protocols

The following are general, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of aryl bromides. These should be considered as starting points and may require optimization for 2-bromo-1,3-diethyl-5-methylbenzene.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 2-Bromo-1,3-diethyl-5-methylbenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (e.g., 2-Bromo-1,3-diethyl-5-methylbenzene) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, followed by the aryl bromide, amine, and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_entry Entry into Cycle cluster_exit Product Release Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-R(L_n) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product ArX Ar-X ArX->OA_complex Boronic R-B(OR')_2 Boronic->OA_complex Base Base Base->OA_complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_entry Entry into Cycle cluster_exit Product Release Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)-N(H)R_2(L_n)]+ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)-NR_2(L_n) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR_2 Amido_complex->Product ArX Ar-X ArX->OA_complex Amine R_2NH Amine->OA_complex Base Base Base->Amine_complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Yield Comparison of 2-Bromo-1,3-diethyl-5-methylbenzene with other Aryl Bromides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aryl bromides is a critical step in the development of new chemical entities. This guide provides an objective comparison of the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene with other polysubstituted aryl bromides, supported by experimental data and detailed protocols.

Comparative Yield Data

The following table summarizes the reported yields for the monobromination of various polysubstituted benzenes. The data is primarily derived from established synthetic procedures, offering a benchmark for the expected yield of 2-Bromo-1,3-diethyl-5-methylbenzene under similar conditions.

Aryl Bromide ProductStarting MaterialReaction ConditionsReported Yield (%)
2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene) 1,3,5-Trimethylbenzene (Mesitylene)Br₂, CCl₄, 10-15°C79-82%[1]
2-Bromo-1,3,5-tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzeneBr₂, Fe powder, CCl₄, 0°C, 4h75%[2]
Nitromesitylene MesityleneFuming HNO₃, Ac₂O, AcOh, 15-20°C74-76%[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene), a close structural analog of the target compound. This procedure, adapted from Organic Syntheses, serves as a representative method for the electrophilic bromination of 1,3,5-trialkylbenzenes.[1]

Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene) [1]

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene) (636 g, 5.3 moles)

  • Bromine (900 g, 5.6 moles)

  • Carbon tetrachloride (CCl₄)

  • 20% Sodium hydroxide (NaOH) solution

  • Calcium chloride (CaCl₂)

  • Sodium metal (50 g)

  • 95% Ethanol

Procedure:

  • A solution of mesitylene in carbon tetrachloride is prepared in a three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser.

  • The flask is cooled in an ice-salt bath to below 10°C.

  • A solution of bromine in carbon tetrachloride is added dropwise to the stirred mesitylene solution over approximately three hours, maintaining the temperature between 10-15°C. Hydrogen bromide gas evolved during the reaction is absorbed in water.

  • After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

  • The resulting solution is washed with water, followed by two portions of 20% sodium hydroxide solution to neutralize any remaining hydrobromic acid.

  • The organic layer is dried over calcium chloride and filtered.

  • The carbon tetrachloride is removed by distillation.

  • The crude product is refluxed for one hour with a solution of sodium in 95% ethanol to remove any side-chain halogenated byproducts.

  • After standing overnight, the mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with carbon tetrachloride.

  • The combined organic layers are washed with water, dried over calcium chloride, and distilled under reduced pressure to yield 2-bromo-1,3,5-trimethylbenzene.

Yield: 840–870 g (79–82%)

Reaction Workflow

The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene and its analogs proceeds via an electrophilic aromatic substitution (EAS) mechanism. The general workflow for this transformation is depicted below.

EAS_Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_end Products Aryl 1,3-Diethyl-5-methylbenzene Attack Electrophilic Attack Aryl->Attack Bromine Bromine (Br₂) Activation Activation of Bromine Bromine->Activation Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->Activation Activation->Attack Deprotonation Deprotonation & Aromatization Attack->Deprotonation Product 2-Bromo-1,3-diethyl-5-methylbenzene Deprotonation->Product Byproduct HBr Deprotonation->Byproduct

Caption: General workflow for the electrophilic aromatic bromination of 1,3-diethyl-5-methylbenzene.

Discussion

The yields presented in the comparative data table suggest that the electrophilic bromination of 1,3,5-trialkylbenzenes is a high-yielding transformation. The presence of three activating alkyl groups on the aromatic ring enhances its nucleophilicity, facilitating the attack by the electrophilic bromine species. The steric hindrance offered by the alkyl groups also directs the incoming bromide to the vacant positions, leading to a high degree of regioselectivity.

For 2-Bromo-1,3-diethyl-5-methylbenzene, the two ethyl groups and one methyl group are all ortho, para-directing and activating. The bromine atom will substitute one of the available ortho/para positions. Given the high yields observed for the bromination of mesitylene and 1,3,5-tri-tert-butylbenzene, it is reasonable to expect a comparable yield, likely in the range of 75-85%, for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene under optimized conditions.

Factors that can influence the yield include the choice of Lewis acid catalyst, reaction temperature, and the purity of the starting materials. Careful control of the reaction conditions is crucial to minimize the formation of polybrominated byproducts.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,3-diethyl-5-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Bromo-1,3-diethyl-5-methylbenzene, ensuring compliance and laboratory safety.

Researchers and professionals in drug development must handle chemical waste with the utmost care to protect both themselves and the environment. This guide provides a step-by-step operational plan for the safe disposal of 2-Bromo-1,3-diethyl-5-methylbenzene.

I. Hazard Identification and Safety Precautions

2-Bromo-1,3-diethyl-5-methylbenzene is a chemical that requires careful handling. It is classified with the following hazards:

  • Causes skin irritation (H315)[1].

  • Causes serious eye irritation (H319)[1].

  • May cause respiratory irritation (H335)[1].

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), protective clothing, and boots.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if fumes are present.

This data is compiled from the AK Scientific, Inc. Safety Data Sheet.[1]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Spill Cleanup Protocol:

  • Ensure Adequate Ventilation: Immediately ventilate the area of the spill.

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways[1].

  • Absorb the Material: Use an inert, non-combustible absorbent material, such as sand or earth, to soak up the spill.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated clothing and cleaning materials should be treated as hazardous waste and disposed of accordingly.

III. Disposal Procedures

The disposal of 2-Bromo-1,3-diethyl-5-methylbenzene must be conducted in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Guide:

  • Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[1]. Given its irritant properties, it is likely to be classified as hazardous.

  • Consult Regulations: It is mandatory to consult with state and local hazardous waste regulations to ensure complete and accurate classification and to identify any specific disposal requirements[1].

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials[1].

  • Engage a Licensed Waste Disposal Contractor: The disposal of the container and its contents must be handled by an approved and licensed waste disposal plant[1][2]. Your institution's EHS office will have established procedures and contracts for this service.

  • Documentation: Maintain a detailed record of the waste, including its composition, quantity, and the date of disposal, in a laboratory waste log.

Disposal of Packaging: Empty containers should not be reused. They must be disposed of as unused product in the same manner as the chemical waste itself[1].

IV. Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-1,3-diethyl-5-methylbenzene is provided below for reference.

Property Value
CAS Number 314084-61-2[1][3]
Appearance Light yellow liquid[3][4]
Boiling Point 259°C[1]
Melting Point 2°C[1]
Density 1.211 g/cm³[3][4]
Refractive Index 1.529[3][4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-1,3-diethyl-5-methylbenzene.

start Start: Unused or Waste 2-Bromo-1,3-diethyl-5-methylbenzene spill Spill or Leak? start->spill classify Classify Waste (40 CFR 261.3) consult Consult State & Local Regulations classify->consult containerize Containerize for Disposal consult->containerize spill->classify No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for 2-Bromo-1,3-diethyl-5-methylbenzene.

References

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